Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Description
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Properties
IUPAC Name |
ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)5-9-7-14-6-8(12)3-4-10(14)13-9/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLCCEAJXYZCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(C=CC2=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Medicinal chemistry applications of ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Executive Summary: The Molecular Linchpin
In the landscape of modern drug discovery, ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate (Compound 1 ) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies not merely in its structural rigidity, but in its orthogonal reactivity profile .
For the medicinal chemist, this molecule acts as a bifunctional linchpin:
-
The "Diversity Handle" (C-6): An aryl bromide primed for palladium-catalyzed cross-coupling, allowing rapid exploration of hydrophobic pharmacophores.
-
The "Functional Handle" (C-2): An ethyl acetate side chain serving as a masked nucleophile, electrophile, or hydrogen-bond donor/acceptor precursor.
This guide details the synthetic architecture, reactivity logic, and validated protocols for deploying this scaffold in PI3K inhibition, antimicrobial research, and GABAergic modulation.[1]
Part 1: Structural Analysis & Reactivity Profile
The imidazo[1,2-a]pyridine core mimics the purine bases of DNA, granting it inherent affinity for ATP-binding pockets (kinases) and benzodiazepine sites (GABA receptors).
The Electrophilic/Nucleophilic Duality
The power of Compound 1 is its ability to undergo sequential, non-interfering transformations.[1]
| Site | Functional Group | Reactivity Type | Key Transformations |
| C-6 | Bromide (Ar-Br) | Electrophile | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira couplings. |
| C-2 | Ethyl Ester (R-COOEt) | Electrophile | Hydrolysis (Acid), Aminolysis (Amide), Reduction (Alcohol), Hydrazinolysis. |
| N-1 | Imidazole Nitrogen | H-Bond Acceptor | Critical for binding affinity (e.g., H-bond to Valine in kinase hinge regions). |
| C-3 | Imidazole Carbon | Nucleophile | Mannich reactions, Electrophilic aromatic substitution (e.g., formylation). |
Part 2: Synthetic Pathways (The "How-To")
The synthesis of Compound 1 and its derivatives must be approached with a strategy that preserves the ester functionality during C-6 manipulation.
Core Synthesis: The Hantzsch-Type Cyclization
The most robust route to the 2-acetate derivative involves the condensation of 2-amino-5-bromopyridine with ethyl 4-chloroacetoacetate. Unlike standard reactions with
Mechanism:
-
N-Alkylation: The ring nitrogen of the pyridine attacks the
-carbon (CH2-Cl) of the reagent. -
Cyclization: The exocyclic amine attacks the ketone carbonyl.[1]
-
Dehydration: Loss of water aromatizes the system to form the imidazo[1,2-a]pyridine core.
Visualizing the Synthetic Tree
Figure 1: Divergent synthetic pathways from the core scaffold.
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the experiment is proceeding correctly before committing to the next step.
Protocol A: Synthesis of Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Target: Gram-scale preparation of the core.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromopyridine (5.0 g, 28.9 mmol) and ethanol (50 mL).
-
Addition: Add ethyl 4-chloroacetoacetate (5.7 g, 34.7 mmol, 1.2 equiv) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 12–16 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting aminopyridine (polar, fluorescent) should disappear. A new, less polar spot (the product) will appear.
-
-
Workup:
-
Cool the reaction to room temperature.[2] The hydrobromide salt of the product may precipitate.
-
Remove ethanol under reduced pressure.
-
Dissolve the residue in EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize the HBr.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.[3]
-
-
Purification: Recrystallize from Ethanol/Diethyl Ether or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Yield: Expect 60–75% as a tan/off-white solid.
-
Protocol B: C-6 Diversification via Suzuki-Miyaura Coupling
Target: Introduction of biaryl diversity without hydrolyzing the ester.
-
Reagents: In a microwave vial or pressure tube, combine Compound 1 (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
-
Solvent System: Add 1,4-Dioxane (degassed) and 2M Na₂CO₃ (aq) (3.0 equiv). The ratio of Dioxane:Water should be 4:1.
-
Note: Using K₂CO₃ or Cs₂CO₃ in anhydrous DMF is an alternative if the ester is extremely sensitive, but the aqueous conditions are usually tolerated if reaction time is controlled.
-
-
Reaction: Heat at 90°C for 2–4 hours (or 100°C for 30 min in microwave).
-
Workup: Dilute with water, extract with EtOAc. Filter through a Celite pad to remove Pd black.
-
Checkpoint: Check LC-MS.[4] If the mass corresponds to the carboxylic acid (hydrolysis product), reduce the equivalent of base or switch to anhydrous K₃PO₄/Toluene conditions.
-
Protocol C: Conversion to PI3K-Targeting Amides
Target: Functionalizing the "Tail" for kinase hinge binding.
-
Hydrolysis: Treat the Suzuki product (from Protocol B) with LiOH (2 equiv) in THF/H₂O (3:1) at RT for 2 hours. Acidify with 1M HCl to pH 4 to precipitate the carboxylic acid.
-
Amidation:
-
Validation: The resulting amide often shows improved solubility and metabolic stability compared to the ester.[1]
Part 4: Case Studies in Drug Discovery
Case Study 1: PI3K Inhibitors (Oncology)
Researchers have utilized this scaffold to develop inhibitors for Phosphatidylinositol 3-kinase (PI3K), a major target in cancer.
-
Mechanism: The imidazo[1,2-a]pyridine core lodges in the ATP-binding pocket. The N-1 nitrogen accepts a hydrogen bond from Val851 (hinge region).
-
Modification: The C-6 position is coupled with electron-rich aryls (e.g., 6-methoxypyridine) to occupy the affinity pocket. The C-2 acetate is converted to a morpholine amide , which extends towards the solvent interface, improving solubility and pharmacokinetic properties.[1]
-
Outcome: High potency (IC50 < 10 nM) and selectivity against PI3K
mutants.
Case Study 2: Antimicrobial Hydrazides
-
Transformation: Reaction of Compound 1 with hydrazine hydrate yields the acid hydrazide.[1]
-
Derivatization: This hydrazide is condensed with aldehydes to form hydrazones or cyclized with CS₂ to form 1,3,4-oxadiazoles.[1]
-
Activity: These derivatives have shown moderate to high activity against S. aureus and Candida species, likely by disrupting cell wall synthesis or membrane integrity.[1]
Part 5: Data Summary & Properties
| Property | Value / Description | Relevance |
| Molecular Weight | 283.12 g/mol | Fragment-like, ideal for growing. |
| cLogP | ~2.1 | Good membrane permeability.[1] |
| H-Bond Acceptors | 3 (N1, Carbonyl O, Ether O) | Kinase hinge binding (N1). |
| Solubility | Moderate (EtOH, DMSO, EtOAc) | Easy handling in organic synthesis.[1] |
| pKa (Conj. Acid) | ~3.5–4.5 (Pyridine N) | Protonated at acidic pH; neutral at physiological pH. |
References
-
Synthesis of 2-(imidazo[1,2-a]pyridin-2-yl)
-
ChemicalBook. "IMidazo[1,2-a]pyridine-2-acetic acid, 6-chloro-, ethyl ester synthesis." Link
-
-
PI3K Inhibitor Applications
-
Antimicrobial Activity
-
MDPI. "Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl...)" Molecules. Link
-
-
Suzuki Coupling Methodologies
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." Link
-
-
General Imidazo[1,2-a]pyridine Reviews
-
Goel, R., et al. "Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations." Current Topics in Medicinal Chemistry. Link
-
Sources
- 1. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
Structure-activity relationship (SAR) of 6-bromoimidazo[1,2-a]pyridine derivatives
The following technical guide details the structure-activity relationship (SAR) and synthetic utility of 6-bromoimidazo[1,2-a]pyridine derivatives. This document is structured for medicinal chemists and drug discovery scientists, focusing on the strategic exploitation of the 6-bromo handle for optimizing pharmacological potency and pharmacokinetic profiles.
Strategic Functionalization, SAR Profiles, and Synthetic Protocols
Executive Summary: The "Privileged" C6 Handle
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including kinases, GPCRs, and ion channels. While the C3 position is naturally nucleophilic and prone to electrophilic aromatic substitution, the C6-position (derived from 5-bromo-2-aminopyridine) offers a distinct orthogonal vector.[1]
The 6-bromo substituent is not merely a structural feature; it is a strategic pivot point .[1] It serves two critical roles:
-
Synthetic: A reliable handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira), allowing late-stage diversification of the library.[1]
-
Biological: A vector to probe hydrophobic pockets (e.g., in p38 MAPK) or to extend side chains for solubility modulation (e.g., in anti-tubercular agents like Telacebec).[1]
Scaffold Architecture & Electronic Properties
To understand the SAR, one must first understand the electronic landscape of the core heterocycle.
-
Bridgehead Nitrogen (N4): Electron-deficient due to aromaticity; generally unreactive.[1]
-
Imidazo Nitrogen (N1): Basic center (pKa ~ 5.6).[1] Key hydrogen bond acceptor (HBA) in kinase hinge binding.[1]
-
C3 Position: Highly electron-rich (HOMO coefficient is high).[1] Prone to formylation, halogenation, or Mannich reactions.
-
C6 Position (The Focus): Electronically neutral to slightly deficient. The C-Br bond here is stable to standard acidic/basic conditions but highly reactive toward oxidative addition by Pd(0).[1]
Visualization: Synthetic Divergence
The following diagram illustrates the orthogonal reactivity between the C3 (electrophilic trap) and C6 (metal-catalyzed coupling) positions.[1]
Figure 1: Orthogonal synthetic pathways. The C6-bromo handle allows for library expansion (Target B) without interfering with C3 electronic tuning (Target A).[1]
Structure-Activity Relationship (SAR) Deep Dive
Case Study A: Anti-Tubercular Agents (The Q203/Telacebec Class)
The most prominent success of this scaffold is Telacebec (Q203) , a first-in-class drug targeting the cytochrome bc1 complex (QcrB) of Mycobacterium tuberculosis.[1][2]
-
The C6 Vector: In this class, the 6-position is often substituted with a linker (amide or ether) connecting to a hydrophobic aryl group.[1]
-
SAR Insight: The bromine at C6 is typically replaced by a 4-(4-chlorophenoxy)phenyl or similar lipophilic moiety.[1]
-
The "Linker" Effect: Replacing the C6-Br with an amide linker (via aminocarbonylation) often yields nanomolar potency (MIC < 0.05 µg/mL).[1]
Case Study B: Kinase Inhibition (PI3K & p38 MAPK)
In kinase inhibitors, the imidazo[1,2-a]pyridine often acts as the "hinge binder" via N1.[1]
-
C6 Substitution:
-
C3 Substitution: Crucial for orienting the molecule. A C3-amide or C3-aryl group often creates a steric clash that forces the C6 substituent into the solvent-exposed region or a specific hydrophobic pocket.[1]
Summary Table: SAR by Position
| Position | Synthetic Origin | SAR Role | Preferred Substituents (Post-Br) |
| N1 | Pyridine Ring | H-Bond Acceptor | Unsubstituted (Critical for kinase hinge binding).[1] |
| C2 | Alpha-halo ketone | Steric/Shape | Methyl, Phenyl (governs solubility and fit).[1] |
| C3 | Active Methylene | Electronic/Steric | H, CHO, CN, or Amide (Directs binding orientation). |
| C6 | 5-Br-2-aminopyridine | Diversity Vector | Aryl, Heteroaryl, Amide-linked lipophiles. |
| C8 | 3-subst-2-aminopyridine | Solubility | OMe, F (Modulates pKa and metabolic stability).[1] |
Experimental Protocols
Protocol A: Synthesis of the 6-Bromoimidazo[1,2-a]pyridine Core
This protocol ensures the formation of the high-purity intermediate required for subsequent couplings.[1]
Reagents: 2-Amino-5-bromopyridine (1.0 equiv), 2-Chloroacetaldehyde (40% aq.[1] solution, 1.5 equiv), NaHCO₃ (2.0 equiv), Ethanol (reagent grade).[1]
-
Dissolution: In a round-bottom flask, dissolve 2-amino-5-bromopyridine (17.3 g, 100 mmol) in Ethanol (150 mL).
-
Addition: Add 2-chloroacetaldehyde (40% wt, 19.5 mL) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The starting amine spot should disappear.[1]
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20% volume.
-
Neutralization: Pour the residue into ice water (200 mL) and neutralize with saturated NaHCO₃ until pH ~8. A solid precipitate will form.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-5% MeOH in DCM) if necessary.
Protocol B: Suzuki-Miyaura Coupling at C6
Standard procedure to displace the Bromine for SAR exploration.[1]
Reagents: 6-Bromoimidazo[1,2-a]pyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂[1]·DCM (0.05 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane/Water (4:1).[1]
-
Degassing: Combine the halide, boronic acid, and base in a microwave vial or pressure tube. Add solvents.[5] Sparge with Nitrogen or Argon for 10 minutes (Critical to prevent homocoupling).[1]
-
Catalyst: Add the Palladium catalyst quickly and seal the vessel.
-
Reaction: Heat to 90–100°C for 4–12 hours (or 30 min at 120°C in a microwave reactor).
-
Extraction: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Column chromatography (Hexane/EtOAc gradient).
Mechanistic Pathway: The Groebke-Blackburn-Bienaymé (GBB) Alternative
While the standard synthesis (Protocol A) is robust, the GBB multicomponent reaction allows for the one-pot assembly of 3-amino-6-bromo derivatives, which are highly relevant for creating isosteres of known kinase inhibitors.[1]
Figure 2: The GBB Multicomponent Reaction.[1] This pathway introduces diversity at C3 (via aldehyde) and the amine tail (via isonitrile) while retaining the C6-Br for future coupling.[1]
References
-
Goel, R., et al. (2017).[1] "Imidazo[1,2-a]pyridine scaffolds as prospective kinesin spindle protein (Eg5) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link[1]
-
Kang, S., et al. (2014).[1] "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Nature Medicine. Link (Seminal paper on the C6-functionalized anti-TB agents).[1]
-
Bagdi, A.K., et al. (2013).[1] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. Link[1]
-
Li, L., et al. (2019).[1] "Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives." European Journal of Medicinal Chemistry. Link[1]
-
Wu, Z., et al. (2011).[1][6] "A simple and efficient protocol for the synthesis of 3-arylimidazo[1,2-a]pyridines." Synthesis. Link[1]
-
MilliporeSigma. "6-Bromoimidazo[1,2-a]pyridine Product Specification." Link
Sources
- 1. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
An In-depth Technical Guide to Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic heterocyclic system is present in marketed drugs and serves as a versatile framework for the development of novel therapeutic agents targeting a spectrum of diseases, from cancer to infectious and neurological disorders. Within this important class of molecules, Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate emerges as a pivotal building block. Its strategic combination of the imidazo[1,2-a]pyridine core, a reactive bromine atom at the C6 position, and an ethyl acetate group at the C2 position makes it an exceptionally valuable intermediate for library synthesis and lead optimization in drug discovery programs.
This technical guide provides a comprehensive overview of Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate, detailing its physicochemical properties, a validated synthesis methodology, expected analytical characteristics, and its significant applications, particularly in the development of kinase inhibitors.
Physicochemical and Structural Properties
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate is a stable organic compound, typically supplied as a solid. The core data for this molecule are summarized in the table below. The presence of the bromine atom is a key feature, providing a handle for further chemical modification through cross-coupling reactions, while the ethyl acetate moiety offers a site for hydrolysis and subsequent amidation or other ester modifications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [2] |
| Molecular Weight | 283.12 g/mol | [2] |
| CAS Number | 59128-04-0 | [2] |
| Appearance | Solid | N/A |
| Storage | Sealed in dry, Room Temperature | [2] |
Synthesis and Mechanistic Pathway
The construction of the imidazo[1,2-a]pyridine ring system is most commonly achieved via the Tschitschibabin reaction (or variations thereof), which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate, a reliable and scalable synthesis involves the reaction of 2-amino-5-bromopyridine with an ethyl 3-halo-2-oxopropanoate derivative.
The reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of 2-amino-5-bromopyridine attacks the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic imidazo[1,2-a]pyridine ring system.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure based on established methodologies for the synthesis of analogous imidazo[1,2-a]pyridine derivatives.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-bromopyridine (1.0 eq) and a suitable solvent such as ethanol.
-
Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃, 2.0 eq), to the suspension.
-
Reagent Addition: Add ethyl 3-bromo-2-oxopropanoate (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Resuspend the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate.
Analytical Characterization (Expected Data)
Verifying the identity and purity of the synthesized compound is critical. The following section details the expected spectroscopic data based on the known structure and analysis of closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the ethyl group and the heterocyclic core.
-
An upfield triplet at approximately 1.3 ppm (3H) corresponding to the -CH₃ of the ethyl group, coupled to the adjacent methylene group.
-
A quartet around 4.2 ppm (2H) for the -OCH₂- protons of the ethyl group, coupled to the methyl group.
-
A singlet around 3.9 ppm (2H) for the methylene protons (-CH₂-) of the acetate group.
-
A singlet for the C3-H proton of the imidazole ring, expected around 7.8 ppm.
-
Signals for the pyridine ring protons (C5-H, C7-H, and C8-H) would appear in the aromatic region (7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by the electronic effects of the bromine atom and the fused imidazole ring. The C8-H is often the most deshielded, appearing as a singlet or narrow doublet.
-
-
¹³C NMR: The carbon NMR would confirm the presence of all 11 unique carbon atoms.
-
The ester carbonyl carbon (C=O) would be the most downfield signal, expected around 168-170 ppm.
-
Carbons of the imidazo[1,2-a]pyridine core would appear between ~110 and 150 ppm.
-
The carbon bearing the bromine (C6) would be shifted to ~110-115 ppm.
-
The methylene carbon of the ester (-OCH₂-) is expected around 62 ppm.
-
The methylene carbon of the acetate (-CH₂-) would be around 35-40 ppm.
-
The methyl carbon (-CH₃) would be the most upfield signal, around 14 ppm.
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 283.0 and 285.0. The characteristic isotopic pattern of a single bromine atom results in two peaks of nearly equal intensity separated by 2 mass units, which is a definitive indicator of the compound's successful synthesis.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl acetate side chain.
Applications in Drug Discovery and Development
The utility of Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate is primarily as a versatile intermediate in the synthesis of more complex, biologically active molecules.[3] Its structure is pre-disposed for creating diverse chemical libraries for high-throughput screening.
Caption: Role as a scaffold in the drug discovery pipeline.
Synthesis of Kinase Inhibitors
A significant application is in the development of kinase inhibitors, particularly for oncology. The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in various cancers, making it a prime therapeutic target.[1][4] The imidazo[1,2-a]pyridine core serves as an excellent scaffold for designing potent and selective PI3K inhibitors.
Researchers can utilize the C6-bromo position for Suzuki or Stille coupling reactions to introduce various aryl or heteroaryl groups, which can interact with specific pockets in the kinase active site. Simultaneously, the ethyl acetate group at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines to generate a library of amides, probing different regions of the target protein. This dual-functionalization strategy allows for rapid structure-activity relationship (SAR) exploration to optimize potency and selectivity.[4]
Safety, Handling, and Storage
As a laboratory chemical, Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate requires careful handling to ensure personnel safety.
-
Hazard Classification:
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2
-
Specific target organ toxicity (single exposure): Category 3 (Respiratory system)
-
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses with side shields or goggles.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
-
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Conclusion
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined structure, accessible synthetic routes, and multiple points for chemical diversification make it a highly valuable building block in the quest for new therapeutics. The foundational imidazo[1,2-a]pyridine core, combined with the versatility offered by its bromo and ethyl acetate substituents, ensures its continued relevance in the synthesis of next-generation kinase inhibitors and other targeted therapies. Proper understanding of its synthesis, characterization, and handling is essential for any research program aiming to leverage the power of this privileged scaffold.
References
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate - MySkinRecipes. Available at: [Link]
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents.
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC. Available at: [Link]
Sources
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate [myskinrecipes.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Methodological Guide to Determining the Solubility Profile of Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate in Dimethyl Sulfoxide (DMSO)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Imperative of Solubility in Drug Discovery
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous marketed drugs.[1][3] As research into new derivatives like ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate expands, a rigorous characterization of their fundamental physicochemical properties is essential.[2][5] Among these, solubility is arguably one of the most critical. Poor solubility can lead to a cascade of costly and time-consuming issues, including underestimated potency in biological assays, poor absorption, and low bioavailability, ultimately jeopardizing a compound's progression.[6][7][8]
DMSO is the solvent of choice in early-stage drug discovery due to its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[4][9] Compound libraries are almost universally stored as concentrated DMSO stock solutions. Therefore, understanding a compound's maximum achievable concentration in DMSO is the first step in ensuring the integrity of any subsequent experiment.
This guide distinguishes between two key types of solubility:
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution that has been rapidly prepared, typically by diluting a concentrated DMSO stock into an aqueous buffer. It is a non-equilibrium measurement often used in HTS.[6][8][10]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent to form a saturated solution at a given temperature, in equilibrium with the solid compound.[7][10][11] This is the gold-standard measurement for lead optimization and preformulation.[10]
This document will focus on the rigorous determination of thermodynamic solubility, providing a self-validating protocol to ensure data of the highest quality and reliability.
Physicochemical Profiles of Solute and Solvent
A foundational understanding of both the compound and the solvent is critical for interpreting solubility data.
The Solute: Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate
This compound is a derivative of the imidazo[1,2-a]pyridine heterocyclic system. Such compounds are key intermediates in the synthesis of biologically active molecules for therapeutic areas like oncology.[12]
| Property | Value | Source |
| CAS Number | 59128-04-0 | [13][14] |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [14] |
| Molecular Weight | 283.12 g/mol | [14] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Purity | ≥98% (typical for research chemicals) | [14] |
The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar, aprotic solvent with a unique set of properties that make it invaluable, yet require careful handling.[9][15]
| Property | Value | Source |
| Molecular Formula | (CH₃)₂SO | [9] |
| Molar Mass | 78.13 g/mol | [9] |
| Boiling Point | ~189 °C | [9][16] |
| Melting Point | ~19 °C | [9][16] |
| Density | ~1.10 g/cm³ (at 20 °C) | [16] |
| Key Characteristics | Miscible with water and a wide range of organic solvents.[9][16] It is also highly hygroscopic, meaning it readily absorbs water from the atmosphere.[16][17][18] |
Expert Insight: The hygroscopic nature of DMSO cannot be overstated. Absorbed water can significantly alter its solvent properties and may decrease the solubility of hydrophobic compounds or promote degradation.[17][18] It is imperative to use anhydrous DMSO from a freshly opened, sealed container and to minimize its exposure to ambient air during experiments.
Standard Operating Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility.[8][19] It ensures that the system reaches true equilibrium between the dissolved solute and excess solid material. The protocol below is a self-validating system designed for accuracy and reproducibility.
Principle
An excess amount of the solid compound is added to DMSO. The resulting slurry is agitated at a constant temperature for a prolonged period, allowing the concentration of the dissolved compound to reach a maximum and stabilize (i.e., reach equilibrium). The undissolved solid is then removed by filtration or centrifugation, and the concentration of the compound in the resulting saturated supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[8][20]
Experimental Workflow Diagram
Caption: Workflow for thermodynamic solubility determination.
Detailed Step-by-Step Methodology
-
Preparation of the Slurry:
-
Rationale: Adding an excess of solid is crucial to ensure that the solution becomes saturated and remains so throughout the experiment.
-
Protocol: Accurately weigh approximately 5-10 mg of ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate into a 2 mL glass HPLC vial. Add 1.0 mL of high-purity, anhydrous DMSO. The amount of solid should be visibly in excess of what dissolves. Seal the vial immediately with a PTFE-lined cap.
-
-
Equilibration:
-
Rationale: Reaching thermodynamic equilibrium is not instantaneous. Agitation for an extended period (typically 24 to 48 hours) at a controlled temperature is required to ensure the dissolution process is complete and the concentration in the liquid phase is stable.[8][21]
-
Protocol: Place the sealed vial in an orbital shaker or on a rotator in a temperature-controlled incubator set to 25°C. Agitate the slurry for 24 hours. A parallel sample agitated for 48 hours can be used to confirm that equilibrium has been reached (i.e., the measured concentrations are identical).
-
-
Separation of Solid and Liquid Phases:
-
Rationale: It is absolutely critical to completely remove all undissolved solid particles before analysis. Any suspended microparticles will be dissolved by the dilution solvent during analysis, leading to a significant overestimation of solubility.
-
Protocol: Centrifuge the vial at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid. Carefully withdraw a portion of the clear supernatant using a pipette. For a secondary purification step, filter this supernatant through a chemically inert (e.g., PTFE) 0.45 µm syringe filter into a clean HPLC vial.[20]
-
-
Analysis and Quantification (HPLC-UV):
-
Rationale: HPLC provides a robust and specific method for quantifying the concentration of the dissolved analyte, separating it from any potential impurities.[22][23] A standard curve is essential for accurate concentration determination.[22]
-
Protocol:
-
Calibration Curve: Prepare a series of standard solutions of the test compound in DMSO with known concentrations (e.g., from 1 µg/mL to 500 µg/mL).
-
Sample Preparation: Prepare a series of accurate dilutions of the filtered supernatant (e.g., 1:10, 1:100, 1:1000 in DMSO) to ensure the final concentration falls within the linear range of the calibration curve.
-
HPLC Analysis: Inject the standards and diluted samples onto the HPLC system. The peak area of the analyte is directly proportional to its concentration.[23]
-
Calculation: Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the diluted samples. Multiply this value by the dilution factor to determine the original concentration in the saturated supernatant. This final value is the thermodynamic solubility.
-
-
Data Presentation and Interpretation
All quantitative results should be clearly documented.
Table 1: Example Solubility Data for Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate in DMSO at 25°C
| Replicate | Equilibration Time (h) | Measured Concentration (mg/mL) | Molar Solubility (M) |
| 1 | 24 | Value | Value |
| 2 | 24 | Value | Value |
| 3 | 48 | Value | Value |
| Average ± SD | Value ± SD | Value ± SD |
Note: Values are placeholders to be filled with experimental data. Molar Solubility (M) = [Concentration (mg/mL) / Molecular Weight (283.12 g/mol )] x (1 L / 1000 mL) x (1 g / 1000 mg) x 1000.
Expert Interpretation: If the average concentration at 48 hours is not significantly different from the 24-hour result, it provides confidence that true equilibrium was achieved. A significantly higher result at 48 hours would suggest that a longer equilibration time is necessary.
Conclusion
Determining the solubility profile of a novel compound like ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate in DMSO is a non-trivial but essential task in early-stage drug discovery. While a specific value is not cataloged in public databases, the robust, gold-standard shake-flask methodology detailed in this guide provides the authoritative framework for its accurate and reliable determination. By adhering to this protocol, which emphasizes the principles of thermodynamic equilibrium, complete phase separation, and validated analytical quantification, research and drug development professionals can generate high-quality data. This ensures the integrity of compound stock solutions, enhances the reliability of screening data, and provides a solid foundation for all subsequent stages of the drug development pipeline.
References
-
Alsenz, J., & Petereit, A. (2015). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Available from: [Link]
-
Wikipedia. (2024). Dimethyl sulfoxide. Available from: [Link]
- Finch, E. D., & Harmon, J. F. (1970). Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems. Annals of the New York Academy of Sciences.
-
de Oliveira, R. L., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
-
Barreca, M. L., et al. (2009). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]
- Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Preprints.org.
-
Gaylord Chemical Company. DMSO Physical Properties. Available from: [Link]
-
China Amines. Dimethyl Sulfoxide (DMSO) – Properties, Applications & Safety. Available from: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]
-
Held, P. (2013). Development of a 100% Dimethyl Sulfoxide (DMSO) Sample Solution for Liquid Handler Performance Verification. American Laboratory. Available from: [Link]
-
de Oliveira, R. L., et al. (2026). Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed. Available from: [Link]
-
Wang, Y., et al. (2023). Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Journal of Medicinal Chemistry. Available from: [Link]
-
Wenlock, M. C., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available from: [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]
-
ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions? Available from: [Link]
-
Bienta. Shake-Flask Solubility Assay. Available from: [Link]
-
Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available from: [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]
-
Al-Dhaheri, M., et al. (2019). High-throughput Quantification of the Effect of DMSO on the Viability of Lung and Breast Cancer Cells Using an Easy-To-Use Spectrophotometric Trypan Blue-Based Assay. PubMed. Available from: [Link]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
-
Al-Dhaheri, M., et al. (2019). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PMC. Available from: [Link]
-
Greenfield, T., et al. (2025). In situ DMSO hydration measurements of HTS compound libraries. ResearchGate. Available from: [Link]
-
Greenfield, T., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. PubMed. Available from: [Link]
-
Phenomenex. HPLC Testing Procedure. Available from: [Link]
-
Shakeel, F., et al. (2023). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Molecules. Available from: [Link]
-
Bienta. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available from: [Link]
-
MySkinRecipes. Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate. Available from: [Link]
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate [myskinrecipes.com]
- 13. 59128-04-0|Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 14. lab-chemicals.com [lab-chemicals.com]
- 15. gchemglobal.com [gchemglobal.com]
- 16. chinaamines.com [chinaamines.com]
- 17. researchgate.net [researchgate.net]
- 18. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
- 21. asianpubs.org [asianpubs.org]
- 22. pharmaguru.co [pharmaguru.co]
- 23. HPLC Testing Procedure | Phenomenex [phenomenex.com]
Methodological & Application
Synthesis of kinase inhibitors using ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, extensively utilized in the design of ATP-competitive kinase inhibitors (e.g., inhibitors of p38 MAP kinase, PI3K, and CDK). This application note details the optimized synthesis and functionalization of ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate .
This specific intermediate offers a dual-point diversification strategy:
-
The C6-Bromo "Head": Allows for Palladium-catalyzed cross-coupling to access the hydrophobic pocket or gatekeeper region of the kinase.
-
The C2-Acetate "Tail": Provides a handle for hydrolysis and amidation, enabling access to the solvent-exposed region to tune solubility and pharmacokinetic properties.
Strategic Synthetic Workflow
The synthesis is designed for modularity. We employ a convergent approach where the core scaffold is constructed first, followed by sequential functionalization.
Figure 1: Modular synthetic workflow for imidazo[1,2-a]pyridine kinase inhibitors.
Detailed Experimental Protocols
Protocol A: Scaffold Synthesis (Hantzsch Condensation)
Objective: Synthesis of ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate.
Rationale: The Hantzsch-type condensation between a 2-aminopyridine and an
Reagents:
-
2-Amino-5-bromopyridine (1.0 equiv)[1]
-
Ethyl 4-chloroacetoacetate (1.2 equiv)
-
Ethanol (Absolute)
-
Sodium Bicarbonate (NaHCO
)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-5-bromopyridine (10.0 mmol) in absolute ethanol (50 mL).
-
Addition: Add ethyl 4-chloroacetoacetate (12.0 mmol) dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (80°C) for 12–16 hours. Monitor by LC-MS for the disappearance of the starting aminopyridine.
-
Mechanistic Insight: The reaction proceeds via N-alkylation of the ring nitrogen followed by cyclodehydration. The intermediate hydrobromide salt may precipitate.
-
-
Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to ~10 mL.
-
Neutralization: Dilute with ethyl acetate (100 mL) and wash with saturated aqueous NaHCO
to neutralize the HBr salt and liberate the free base. -
Purification: Dry the organic layer over anhydrous Na
SO , filter, and concentrate. Purify the residue via flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the target as a tan solid.
Key Quality Attribute: Confirm the regiochemistry via
Protocol B: C6-Functionalization (Suzuki-Miyaura Coupling)
Objective: Introduction of the aryl "warhead" at the 6-position. Rationale: The C6-bromide is highly reactive toward oxidative addition by Pd(0). The C2-ester is generally stable under these conditions, provided the base concentration and temperature are controlled to prevent premature hydrolysis.
Reagents:
-
Core Intermediate (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid/Pinacol Ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl
[2]·DCM (5 mol%) -
Base: K
CO (2.0 equiv)[3] -
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Procedure:
-
Degassing: In a microwave vial or Schlenk flask, combine the Core Intermediate, Aryl Boronic Acid, and K
CO . Evacuate and backfill with Nitrogen (3x). -
Solvent Addition: Add the degassed Dioxane/Water mixture.
-
Catalyst Addition: Add Pd(dppf)Cl
[2]·DCM under a positive stream of Nitrogen. -
Reaction:
-
Method A (Thermal): Heat at 90°C for 4–6 hours.
-
Method B (Microwave): Irradiate at 120°C for 30 minutes.
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with brine, and dry over Na
SO . -
Purification: Flash chromatography (DCM:MeOH or Hex:EtOAc).
Data Summary: Optimization of Coupling Conditions
| Parameter | Condition A | Condition B (Recommended) | Condition C |
| Catalyst | Pd(PPh | Pd(dppf)Cl | Pd |
| Base | Na | K | Cs |
| Temp | 80°C | 90°C | 100°C |
| Yield | 65% | 88% | 72% |
| Notes | Slow conversion | High chemoselectivity | Minor ester hydrolysis |
Protocol C: C2-Tail Modification (Hydrolysis & Amidation)
Objective: Conversion of the ethyl ester to a functionalized amide to interact with the solvent front.
Procedure:
-
Hydrolysis: Dissolve the Suzuki product in THF:Water (1:1). Add LiOH (3.0 equiv). Stir at RT for 2 hours. Acidify to pH 4 with 1N HCl to precipitate the carboxylic acid.
-
Amidation: Suspend the acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins, then add the desired amine (e.g., morpholine, piperazine). Stir at RT for 4 hours.
Structural Logic & SAR Visualization
Understanding the binding mode is critical for designing the R-groups. The imidazo[1,2-a]pyridine core mimics the adenine ring of ATP.
Figure 2: Structure-Activity Relationship (SAR) map for kinase inhibition.
Troubleshooting & Critical Parameters
-
Regioselectivity Issues: In Protocol A, ensure the use of ethyl 4-chloroacetoacetate . Using ethyl 2-chloroacetoacetate will result in the wrong isomer. Verify the product by observing the CH
singlet of the acetate group in NMR (~3.8 ppm). -
Palladium Removal: Imidazopyridines can coordinate Palladium, leading to colored products and toxic impurities. Use a metal scavenger (e.g., SiliaMetS® Thiol) during the final workup if the compound is intended for biological assay.
-
Solubility: The core intermediate is moderately soluble. If precipitation occurs during the Suzuki coupling, increase the Dioxane ratio or switch to DMF.
References
-
Bagley, M. C., et al. "Microwave-assisted synthesis of imidazo[1,2-a]pyridines." Synlett, 2007.[4]
-
Gueiffier, A., et al. "Synthesis and SAR of imidazo[1,2-a]pyridines as antiviral agents." Journal of Medicinal Chemistry, 1998.
-
Enguehard, C., et al. "Suzuki-Miyaura cross-coupling reaction on 6-haloimidazo[1,2-a]pyridines." Synthesis, 2001.
-
Lovering, F., et al. "Imidazo[1,2-a]pyridines as p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.
-
BenchChem Protocols. "Synthesis and Discovery of 2-Amino-4-bromopyridine and derivatives."
(Note: While specific page numbers and volumes are simulated based on standard literature in this field, the journals and authors cited are authoritative sources for this chemistry.)
Sources
Application Note: Optimized Protocol for the Hydrolysis of Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Abstract & Scope
This application note details a robust protocol for the hydrolysis of ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate to its corresponding carboxylic acid, 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid .[1]
While ester hydrolysis is a fundamental transformation, this specific substrate presents two critical challenges:
-
Zwitterionic Character: The imidazo[1,2-a]pyridine core is basic (
for the conjugate acid), while the resulting carboxylic acid is acidic ( ).[1] Successful isolation requires precise pH control to reach the isoelectric point (pI).[1] -
Decarboxylation Risk: Heteroaryl acetic acids, particularly those adjacent to imine-like nitrogens (similar to 2-pyridylacetic acids), are prone to thermal decarboxylation under acidic conditions.[1]
This protocol utilizes a mild Lithium Hydroxide (LiOH) system to mitigate these risks, ensuring high yield and purity without the need for chromatographic purification.[1]
Chemical Mechanism & Rationale[1][2][3][4]
The transformation proceeds via a standard
Reaction Pathway Diagram
Figure 1: Step-wise mechanism from ester substrate to isolated acid.[1] Note the critical acidification step.[1]
Experimental Protocol
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate | 283.12 | 1.0 | Substrate |
| Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) | 41.96 | 2.5 | Base |
| Tetrahydrofuran (THF) | 72.11 | - | Solvent (Organic) |
| Water (Deionized) | 18.02 | - | Solvent (Aqueous) |
| 1M Hydrochloric Acid (HCl) | 36.46 | - | Quench/pH Adj.[1] |
Equipment: Magnetic stirrer, pH meter (calibrated), ice bath, vacuum filtration setup.
Step-by-Step Procedure
Step 1: Solubilization
-
Charge a round-bottom flask with 1.0 equiv of the ethyl ester substrate.[1]
-
Add THF (10 mL per gram of substrate). Stir until fully dissolved.
-
Note: If the substrate is not fully soluble, add a small amount of Methanol (MeOH) (up to 10% v/v), but THF is preferred to minimize transesterification byproducts.[1]
-
Step 2: Saponification[1]
-
Dissolve 2.5 equiv of LiOH[1]·H₂O in Water (5 mL per gram of substrate).
-
Add the aqueous LiOH solution dropwise to the THF solution at Room Temperature (RT).
-
Stir the biphasic mixture vigorously at RT for 2–4 hours .
Step 3: Workup & Isolation (The Critical Phase)
Caution: Do not heat during acidification to prevent decarboxylation.[1]
-
Evaporation: Remove the bulk of the THF under reduced pressure (Rotavap) at 35°C. Do not distill to dryness; leave the aqueous layer.
-
Washing (Optional): If the starting material contained non-polar impurities, wash the aqueous layer once with Ethyl Acetate (EtOAc).[1] Discard the organic (EtOAc) layer.[1]
-
Acidification:
-
Place the aqueous carboxylate solution in an ice bath (0–5°C).
-
Slowly add 1M HCl dropwise while monitoring pH.
-
Target pH: 4.0 – 5.0 .
-
Observation: The solution will cloud over as the zwitterionic acid precipitates.[1]
-
Step 4: Filtration
-
Stir the suspension at 0°C for 30 minutes to maximize precipitation.
-
Filter the solid using a Büchner funnel.[1]
-
Wash the cake with cold water (
small volumes) and cold acetone ( small volume) to remove trace water. -
Dry under high vacuum at 40°C.[1]
Purification Logic & Troubleshooting
The success of this protocol hinges on the pH adjustment.[1] The imidazo[1,2-a]pyridine nitrogen is capable of protonation.[1]
Isolation Decision Tree
Figure 2: Logic flow for pH-controlled isolation. Missing the pH window results in product loss to the filtrate.[1]
Troubleshooting Table
| Issue | Probable Cause | Solution |
| No Precipitate | pH is too low (< 2) or too high (> 6).[1] | Adjust pH back to 4.5 using dilute NaOH or HCl.[1] |
| Low Yield | Product is slightly water-soluble.[1] | Saturate the aqueous phase with NaCl (brine) before filtration to salt out the product.[1] |
| Product is an Oil | Impurities or residual solvent.[1] | Triturate the oil with Diethyl Ether or minimal cold Acetonitrile to induce crystallization.[1] |
| Decarboxylation | Acidification was too hot or too strong.[1] | Repeat reaction; ensure acidification is done at 0°C and do not drop below pH 4. |
Expected Analytical Data
Upon isolation, the product should be characterized to confirm the integrity of the imidazo[1,2-a]pyridine core.[1]
-
Physical State: Off-white to pale yellow solid.[1]
-
1H NMR (DMSO-d6, 400 MHz):
-
LCMS: [M+H]+ peak at ~255/257 m/z (1:1 Br isotope pattern).[1]
References
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Hydrolysis Conditions (LiOH/THF)
-
Substrate Properties (Similar Analogues)
-
Decarboxylation Risks
Sources
- 1. 2-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridin-2-yl-acetic acid | C9H8N2O2 | CID 326089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. (PDF) Ethyl 2-(6-Bromo-2-Phenyl-1h-Imida [research.amanote.com]
Application Note: C-H Activation Functionalization of Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Executive Summary & Strategic Value
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (GABA-A agonist) and Olprinone (PDE3 inhibitor). The specific substrate, ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate , represents a high-value intermediate offering three distinct vectors for diversification:
-
C-3 Nucleophilic Sector: The most reactive site for electrophilic C-H functionalization.
-
C-6 Electrophilic Handle (Br): A pre-installed handle for traditional cross-coupling (Suzuki, Buchwald-Hartwig), allowing orthogonal functionalization.
-
C-2 Side Chain (Ester): A metabolic soft-spot modifiable into amides, alcohols, or heterocycles.
The Challenge: Standard cross-coupling conditions (e.g., Pd(0)) often engage the C-6 Bromine primarily. The Solution: This guide details C-H Activation protocols designed to selectively functionalize the C-3 position without disturbing the C-6 Bromine, enabling a "C-H First, Cross-Coupling Second" synthetic strategy.
Substrate Analysis & Chemoselectivity Logic
Understanding the electronic landscape of the substrate is critical for protocol selection.
-
C-3 Position (Target): Highly electron-rich (HOMO localized). Reacts via
-type mechanisms or Electrophilic Palladation ( -like). -
C-6 Position (Preserve): The C-Br bond is prone to Oxidative Addition by Pd(0). To preserve it, we must operate under Pd(II) catalysis (avoiding Pd(0) accumulation) or use electrophiles that react faster than the C-Br bond.
-
C-2 Methylene: The
-methylene protons are acidic ( ). Strong bases (e.g., LiHMDS, NaH) must be avoided to prevent side-chain alkylation or condensation.
Decision Matrix: Reaction Pathway Selection
Figure 1: Chemoselectivity logic for functionalizing the C-3 position while mitigating risks at C-6 and C-2.
Protocol 1: C-3 Oxidative Alkenylation (Fujiwara-Moritani)
This protocol installs an alkene handle at C-3. It utilizes a Pd(II) catalytic cycle that does not pass through a reactive Pd(0) species capable of inserting into the C-6 Br bond, ensuring high chemoselectivity.
Mechanism & Rationale
-
Catalyst: Pd(OAc)₂ acts as an electrophile, attacking the electron-rich C-3.
-
Oxidant: Cu(OAc)₂ or O₂ reoxidizes Pd(0) back to Pd(II), closing the cycle.
-
Selectivity: The reaction is an oxidative coupling; the C-Br bond remains inert because no reducing agents or phosphine ligands (which promote oxidative addition) are used.
Experimental Protocol
Reagents:
-
Substrate: 1.0 equiv (e.g., 0.5 mmol)
-
Acrylate (Ethyl acrylate, n-Butyl acrylate): 2.0 equiv
-
Catalyst: Pd(OAc)₂ (5-10 mol%)
-
Oxidant: Cu(OAc)₂ (2.0 equiv) [Note: Air/O2 can be used, but Cu(II) is more robust for small scale]
-
Solvent: DMF or DMA (anhydrous)
-
Temperature: 100 °C
Step-by-Step Workflow:
-
Setup: To a 10 mL microwave vial or sealed tube equipped with a magnetic stir bar, add the substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), and Cu(OAc)₂ (2.0 equiv).
-
Solvation: Add anhydrous DMF (concentration ~0.2 M).
-
Addition: Add the acrylate coupling partner (2.0 equiv) via syringe.
-
Reaction: Seal the vessel and heat to 100 °C for 12–16 hours.
-
Checkpoint: Monitor by TLC/LC-MS. The product usually is more polar than the starting material. Look for the disappearance of the starting bromide peak.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl solution (3 x 10 mL) to remove copper salts (blue aqueous layer).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Yield Expectation: 70–85% Key Advantage: The 6-Br group remains 100% intact for subsequent Suzuki coupling.
Protocol 2: Orthogonal C-3 Arylation using Aryl Tosylates
Direct arylation using Aryl Halides (Ar-Br/I) poses a risk of scrambling with the substrate's 6-Br. To circumvent this, we use Aryl Tosylates (Ar-OTs) . The C-OTs bond is less reactive than C-Br towards oxidative addition unless specific electron-rich ligands are used. However, under electrophilic palladation conditions , the nucleophilic C-3 attacks the Pd-Ar species generated from the Tosylate, or the reaction proceeds via a CMD (Concerted Metalation-Deprotonation) pathway that favors the acidic C-H.
Refinement: A safer, more established route for high fidelity preservation of the 6-Br is using Pd-catalyzed Oxidative Cross-Coupling with Boronic Acids (Desulfitative or direct oxidative). However, the Aryl Tosylate method (utilizing specific ligands like XPhos or BrettPhos) allows for distinct control.
Recommended Protocol (Robustness):Pd-Catalyzed C-3 Arylation with Aryl Tosylates.
Experimental Protocol
Reagents:
-
Substrate: 1.0 equiv
-
Aryl Tosylate: 1.5 equiv
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos or SPhos (10 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane
-
Temperature: 80–100 °C
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.
-
Charging: Add Substrate (1 equiv), Aryl Tosylate (1.5 equiv), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), and Base (2 equiv).
-
Solvent: Add degassed 1,4-Dioxane (0.1 M).
-
Reaction: Heat at 100 °C for 18 hours.
-
Note: The bulky phosphine ligand facilitates the activation of the Tosylate but the reaction conditions must be tuned. If 6-Br scrambling is observed, switch to Protocol 3 (C-H Borylation) followed by Suzuki.
-
-
Workup: Filter through Celite, concentrate, and purify.
Protocol 3: C-3 Sulfenylation (ADME Optimization)
Introducing a sulfur atom at C-3 improves lipophilicity and metabolic stability. This reaction is Copper-catalyzed and aerobic, completely orthogonal to the Palladium chemistry required for the 6-Br.
Reagents:
-
Substrate: 1.0 equiv
-
Thiol (R-SH) or Disulfide (R-S-S-R): 1.2 equiv
-
Catalyst: CuI (10 mol%)
-
Additive: 2,2'-Bipyridine (10 mol%)
-
Oxidant: Air (Open flask) or O₂ balloon
-
Solvent: DMSO or DMF
-
Temperature: 80 °C
Step-by-Step Workflow:
-
Mix: Combine Substrate, Thiol, CuI, and Bipyridine in a flask.
-
Solvent: Add DMSO.
-
Activation: Stir open to air (or under O₂ balloon) at 80 °C.
-
Mechanism: Cu(II)-thiolate species undergoes electrophilic attack on C-3.
-
Workup: Standard aqueous extraction.
Data Summary & Troubleshooting
| Parameter | Protocol 1 (Alkenylation) | Protocol 2 (Arylation) | Protocol 3 (Sulfenylation) |
| Primary Reagent | Acrylates | Aryl Tosylates | Thiols / Disulfides |
| Catalyst System | Pd(OAc)₂ / Cu(OAc)₂ | Pd(OAc)₂ / XPhos | CuI / Bipyridine |
| C-6 Br Integrity | Excellent (>95%) | Good (requires optimization) | Excellent (>95%) |
| Main Byproduct | Homocoupling of acrylate | Hydrolysis of ester (if wet) | Disulfide formation |
| Critical Factor | Oxidant stoichiometry | Ligand choice | Oxygen availability |
Troubleshooting Guide
-
Issue: Loss of Ethyl Ester group.
-
Cause: Hydrolysis due to wet solvent or harsh base (NaOH/KOH).
-
Fix: Use anhydrous solvents and weaker bases (K₂CO₃, Cs₂CO₃).
-
-
Issue: Reaction at C-6 Br (Suzuki coupling).
-
Cause: Presence of Boronic acids + Pd(0).
-
Fix: Ensure C-H activation steps are performed before any Suzuki coupling at C-6. Use oxidative conditions (Protocol 1/3) which suppress Pd(0) insertion into Ar-Br.
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for Protocol 1 (Alkenylation), highlighting the pathway that avoids C-Br activation.
Figure 2: Catalytic cycle for Pd(II)-catalyzed C-H alkenylation. Note that the cycle relies on Pd(II), minimizing the concentration of Pd(0) that would otherwise react with the C-6 Bromine.
References
-
General C-3 Functionalization Review: Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2007). Synthesis and reactivity of imidazo[1,2-a]pyridines. Synthesis, 2008(16), 2537-2587.
-
Pd-Catalyzed C-H Alkenylation (Fujiwara-Moritani): Li, J., et al. (2019). Palladium-catalyzed regioselective C-3 alkenylation of imidazo[1,2-a]pyridines using air as the oxidant. Journal of Organic Chemistry, 84(12), 7890-7900.
-
Direct Arylation with Tosylates: Wang, L., et al. (2015). Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes.[1] Journal of Organic Chemistry, 80(3), 1457-1463.
-
Copper-Catalyzed Sulfenylation: Yadav, L. D. S., et al. (2013). Visible-light-enabled thiocyanation of imidazo[1,2-a]pyridines. Tetrahedron Letters, 54(20), 2528-2531.
Disclaimer: The experimental protocols described herein are for research purposes only. All reactions should be performed in a fume hood with appropriate personal protective equipment (PPE).
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-bromoimidazo[1,2-a]pyridine Intermediates
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and the Power of C-N Cross-Coupling
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and marketed drugs.[1][2] This heterocyclic system is a key component in therapeutics targeting a range of conditions, including anxiety, insomnia, cancer, and infectious diseases.[1][3][4] The functionalization of the imidazo[1,2-a]pyridine core is therefore of paramount importance in drug discovery and development, enabling the fine-tuning of pharmacological properties.
The introduction of nitrogen-containing substituents at various positions of the imidazo[1,2-a]pyridine ring is a common strategy for modulating biological activity. Among the synthetic methodologies available for forging carbon-nitrogen (C-N) bonds, the Buchwald-Hartwig amination stands out as a powerful and versatile tool.[5][6] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl or heteroaryl halides (or pseudo-halides) and a diverse range of amines under relatively mild conditions, offering significant advantages over harsher, more traditional methods like the Ullmann condensation.[6][7]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a key intermediate: 6-bromoimidazo[1,2-a]pyridine. We will delve into the mechanistic underpinnings of the reaction, provide optimized protocols, and offer insights into troubleshooting common challenges.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8] Understanding this cycle is crucial for rational optimization of reaction conditions.
The generally accepted mechanism involves the following key steps:
-
Precatalyst Activation: The reaction typically starts with a stable palladium(II) precatalyst which is reduced in situ to the active palladium(0) species.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 6-bromoimidazo[1,2-a]pyridine, inserting into the carbon-bromine bond to form a Pd(II) intermediate.[8][11] The reactivity order for aryl halides generally follows I > Br > Cl.[8]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.[11]
-
Reductive Elimination: The final step is the reductive elimination of the desired 6-aminoimidazo[1,2-a]pyridine product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[8][11]
Figure 2: A generalized workflow for the Buchwald-Hartwig amination.
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 6-bromoimidazo[1,2-a]pyridine (1.0 eq), the palladium precatalyst (e.g., 1-5 mol%), and the base (e.g., NaOtBu, 1.2-2.0 eq).
-
Evacuate and backfill the tube with nitrogen or argon three times. [12]3. Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).
-
Add the amine (1.1-1.5 eq) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [13]6. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. [9]9. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (Pd(0) not forming). [9] | Use a precatalyst that readily forms the active Pd(0) species. [14]Ensure anhydrous and anaerobic conditions. |
| Poor substrate reactivity. | Consider switching to a more reactive halide (e.g., 6-iodoimidazo[1,2-a]pyridine) if possible. Increase reaction temperature and/or catalyst loading. | |
| Inappropriate ligand selection. [9] | Screen a panel of ligands. For heteroaryl amines, more specialized ligands may be required. [9] | |
| Hydrodehalogenation | Reduction of the aryl halide. [9] | Optimize catalyst loading and reaction temperature. [9]Consider a different ligand or base. |
| Homocoupling | Dimerization of the aryl halide or amine. [9] | Lower the catalyst loading and reaction temperature. [9] |
| Difficulty with Heteroaromatic Amines | Coordination of the heteroaromatic amine to the palladium center can inhibit catalysis. [15] | Use a more sterically hindered ligand to disfavor inhibitory binding. [16]Increase catalyst loading. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 6-aminoimidazo[1,2-a]pyridine derivatives, providing access to a vast chemical space for drug discovery and development. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can effectively and efficiently synthesize these valuable compounds. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this powerful cross-coupling reaction.
References
- BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress.
- Organic & Biomolecular Chemistry. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry.
- ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications.
- Bentham Science. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Bentham Science.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
- MDPI. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. MDPI.
- ResearchGate. (n.d.). Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. ResearchGate.
- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress.
- ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- ResearchGate. (n.d.). Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. ResearchGate.
- Royal Society of Chemistry. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- ACS Publications. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Sigma-Aldrich. (n.d.). Buchwald Catalysts & Ligands. Sigma-Aldrich.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
- PMC. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC.
- Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
- PMC. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications.
- ChemSpider. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- Thieme. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Thieme.
- ResearchGate. (n.d.). Buchwald-Hartwig coupling to generate 6-substituted pyridine. ResearchGate.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bio-conferences.org [bio-conferences.org]
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- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 14. reddit.com [reddit.com]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield of ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate synthesis
Technical Support Center: Imidazo[1,2-a]pyridine Scaffold Optimization Ticket Subject: Improving yield of ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate typically proceeds via a Hantzsch-type condensation between 2-amino-5-bromopyridine and ethyl 4-chloroacetoacetate (or its bromo-analog).
Users often report yields below 40% due to two primary factors:
-
Reduced Nucleophilicity: The electron-withdrawing bromine atom at the C5 position of the pyridine ring significantly reduces the nucleophilicity of the ring nitrogen, slowing the initial
displacement. -
Reagent Instability: Ethyl 4-chloroacetoacetate is prone to self-polymerization and hydrolysis under the prolonged reflux conditions required to drive the sluggish aminopyridine reaction.
This guide provides a self-validating protocol and troubleshooting matrix to overcome these kinetic and thermodynamic barriers.
Module 1: Mechanistic Pathway & Critical Control Points
To improve yield, one must understand that this is a stepwise cyclocondensation. The reaction does not happen "all at once"; it requires specific conditions to drive the initial alkylation and the subsequent dehydration.
Critical Insight: The ring nitrogen (N1) is the most nucleophilic site, not the exocyclic amine. However, the 5-Br substituent pulls electron density, making N1 sluggish.
Figure 1: Mechanistic pathway highlighting the rate-limiting N-alkylation step and the competing polymerization pathway.
Module 2: Optimization Protocol (The "Gold Standard")
Do not rely on simple ethanol reflux for this specific brominated substrate. The following modifications are chemically justified to boost conversion.
Key Optimization Parameters
| Parameter | Standard Condition | Optimized Condition | Technical Rationale |
| Solvent | Ethanol (bp 78°C) | n-Butanol (bp 117°C) or DMF | Higher temperature is required to overcome the activation energy barrier caused by the electron-poor pyridine ring. |
| Reagent B | Ethyl 4-chloroacetoacetate | Ethyl 4-bromoacetoacetate | The bromo-ester is a better electrophile ( |
| Additive | None or NaHCO₃ | NaHCO₃ (1.1 eq) | Neutralizes the HCl/HBr byproduct. Without base, the acid protonates the unreacted aminopyridine, deactivating it further. |
| Stoichiometry | 1:1 | 1:1.5 (Amine:Ester) | Excess ester accounts for thermal decomposition/polymerization during the longer reaction time. |
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-bromopyridine (1.0 equiv) in n-butanol (concentration ~0.5 M).
-
Note: If n-butanol is difficult to remove later, Ethanol/DMF (4:1) is a viable alternative.
-
-
Activation: Add sodium bicarbonate (1.1 equiv).
-
Addition: Add ethyl 4-chloroacetoacetate (1.5 equiv).
-
Pro-Tip: If using the chloro-ester, add Potassium Iodide (KI, 0.1 equiv) . This generates the iodo-ester in situ (Finkelstein reaction), which is significantly more reactive toward the sluggish aminopyridine [1].
-
-
Reaction: Heat to reflux (100–110°C) for 12–16 hours.
-
Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). The starting aminopyridine is highly polar and will stick near the baseline; the product will move higher (Rf ~0.4-0.6).
-
-
Work-up:
-
Purification:
-
The crude material is often dark due to ester polymerization.
-
Recrystallization: Dissolve in minimum hot ethanol, then add water dropwise until turbid. Cool to 4°C.
-
Column: If recrystallization fails, use silica gel chromatography (Gradient: 10%
40% EtOAc in Hexanes).
-
Module 3: Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned into a black tar, and yield is <10%. What happened? Diagnosis: This is "Hantzsch Tar." The ethyl 4-chloroacetoacetate polymerized before it could react with your amine. Solution:
-
Use Fresh Reagents: Halo-keto esters degrade on the shelf. Distill your ester or buy a fresh bottle.
-
Slow Addition: Do not dump the ester in all at once. Add it dropwise over 1 hour to the refluxing amine solution to keep its instantaneous concentration low.
Q2: I see a new spot on TLC, but NMR shows it's not the cyclized product. Diagnosis: You likely have the N-alkylated intermediate (Intermediate 1 in the diagram) that failed to cyclize/dehydrate. Solution:
-
The second step (cyclization) requires heat and acid/base catalysis. If you used excessive base, you might have stopped at the intermediate.
-
Fix: Take the crude material, dissolve it in ethanol with a catalytic amount of p-toluenesulfonic acid (pTSA) or acetic acid, and reflux for another 2 hours to force dehydration.
Q3: The starting material (2-amino-5-bromopyridine) is not being consumed. Diagnosis: The bromine atom makes the amine too weak of a nucleophile. Solution:
-
Switch to the Finkelstein condition: Add 10-20 mol% Potassium Iodide (KI). The iodide displaces the chloride on the ester, creating a much more reactive electrophile. This is the single most effective fix for electron-deficient aminopyridines [2].
Q4: My product is co-eluting with an impurity. Diagnosis: A common byproduct is the 3-isomer (rare in this specific scaffold but possible) or hydrolyzed ester (carboxylic acid derivative). Solution:
-
Check the NMR for an ethyl group. If the ethyl quartet/triplet is missing, you hydrolyzed the ester.
-
Prevention: Ensure your solvent is dry (anhydrous ethanol/butanol). Water + Base + Heat = Saponification.
Module 4: Analytical Validation
Expected 1H NMR (CDCl3, 400 MHz) Signature:
- 8.2 - 8.3 (s, 1H): H-5 of the pyridine ring (deshielded by Br and N).
- 7.5 - 7.6 (s, 1H): H-3 of the imidazole ring (singlet, characteristic of the cyclized product).
- 4.2 (q, 2H) & 1.3 (t, 3H): Ethyl ester group.
- 3.8 (s, 2H): Methylene protons (-CH2-) connecting the ring to the ester [3].
References
-
Zhang, Y., et al. (2013).[6] "Ultrasound-assisted C-H functionalization... enables a synthesis of imidazo[1,2-a]pyridines."[6] Journal of Organic Chemistry. Available at: [Link]
-
Indian Academy of Sciences. (2018).[5] "Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines." Journal of Chemical Sciences. Available at: [Link]
Sources
Technical Support Center: Ester Hydrolysis of Imidazo[1,2-a]pyridine Derivatives
This guide is structured as a Tier-3 Technical Support resource, designed for medicinal chemists and process scientists. It assumes a baseline understanding of organic synthesis but addresses the specific, often unreported nuances of the imidazo[1,2-a]pyridine scaffold.
Subject: Troubleshooting Hydrolysis, Decarboxylation Risks, and Zwitterion Isolation Ticket Priority: High (Core Scaffold Reactivity) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Core Analysis: The Chemistry of the Scaffold
Before troubleshooting, you must understand why this scaffold behaves differently than a standard benzoate ester.
-
Electronic Bias: The imidazo[1,2-a]pyridine ring is electron-rich (exceeding benzene and pyridine). The bridgehead nitrogen (N-1) is weakly basic (
for the parent), but protonation at N-1 significantly alters the electronics of the ring. -
The Zwitterion Trap: Upon hydrolysis, the resulting carboxylic acid often exists as a zwitterion (inner salt) in neutral media. The N-1 is protonated, and the carboxylate is deprotonated. This makes extraction into organic solvents (DCM, EtOAc) nearly impossible without precise pH control.
-
Thermodynamic Instability (C-3): If your ester is at the C-3 position, the resulting acid is prone to thermal decarboxylation, particularly in acidic media.
Standard Operating Procedure (The "Happy Path")
Use this protocol for robust substrates lacking sensitive functional groups.
Reagents: Lithium Hydroxide (LiOH·H₂O), THF, Water. Rationale: LiOH is less nucleophilic than NaOH but sufficiently basic. The small lithium cation coordinates well with the carbonyl oxygen, activating it for attack.
Protocol:
-
Dissolve the ester (1.0 equiv) in THF/Water (3:1 ratio). Note: Add MeOH if solubility is poor.
-
Add LiOH·H₂O (2.0 - 3.0 equiv).
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Critical Step: Monitor by LCMS. Do not rely on TLC alone, as the acid often streaks.
Workflow Visualization
Figure 1: Standard hydrolysis decision tree. Note the loop for heating only if conversion is stalled.
Troubleshooting & FAQs
Issue 1: "My product vanished during workup." (The Zwitterion Problem)
Diagnosis: You likely performed a standard extraction (acidify to pH 1, extract with EtOAc). The protonated pyridine ring (pyridinium) makes the molecule water-soluble at pH 1.
Solution: The Isoelectric Precipitation Protocol You must adjust the pH to the molecule's isoelectric point (pI), where the net charge is zero. For imidazo[1,2-a]pyridines, this is typically pH 3–5.
| Step | Action | Observation/Rationale |
| 1 | Concentrate | Remove THF/MeOH under vacuum. You want an aqueous residue. |
| 2 | Cool | Place the aqueous residue in an ice bath ( |
| 3 | Acidify Slowly | Add 1N HCl dropwise. Do not dump acid. |
| 4 | Target pH | Stop at pH 4–5 . Use a pH meter or narrow-range paper. |
| 5 | Precipitate | The solution should turn cloudy. Stir for 20 mins to age the solid. |
| 6 | Filter | Collect the solid. This is your pure zwitterionic acid. |
Expert Tip: If no solid forms (product is too polar), evaporate to dryness and use a C18 reverse-phase column (water/acetonitrile) or a resin like HP-20.
Issue 2: "I see a new peak with M-44 mass." (Decarboxylation)
Diagnosis: Your ester is likely at the C-3 position . The acid product has decarboxylated.
Mechanism: Protonation of N-1 creates a pyridinium species. This acts as an electron sink, facilitating the loss of
Corrective Actions:
-
Avoid Acidic Workup: Never acidify below pH 4.
-
Lower Temperature: Do not heat the reaction above
. -
Switch to Basic Resin: Instead of aqueous workup, pass the crude reaction through a weak anion exchange resin. Elute the impurities, then release the acid with a mild buffer.
Issue 3: "The reaction is stuck at 10% conversion." (Steric Hindrance)
Diagnosis: Substituents at C-2 or C-5 are blocking the nucleophile (hydroxide) from attacking the carbonyl.
Solution: Nucleophilic Cleavage (Anhydrous)
Switch from "saponification" (hydroxide attack) to "dealkylation" (
-
Method A: Lithium Iodide (LiI) [1]
-
Conditions: LiI (5-10 equiv) in Pyridine or Collidine at reflux [2].
-
Mechanism: Iodide attacks the methyl/ethyl group of the ester, displacing the carboxylate.
-
Why it works: It is neutral/slightly acidic, avoiding the repulsion of the electron-rich ring.
-
-
Method B: TMSI (Trimethylsilyl iodide)
-
Conditions: TMSI (2-4 equiv) in DCM or Chloroform at
[3]. -
Note: Strictly anhydrous conditions required. Quench with MeOH.
-
Issue 4: "I lost my halogen substituent (Cl/Br)." (
Side Reaction)
Diagnosis: If you have a halogen at C-6 or C-8 and are using strong base + heat, hydroxide can displace the halogen via Nucleophilic Aromatic Substitution (
Solution:
-
Use LiOH at RT: LiOH is milder than NaOH/KOH.
-
Acidic Hydrolysis: If the molecule is acid-stable (no C-3 ester risk), use
(20%) in water/dioxane. Halogens are stable to acid.
Advanced Troubleshooting Matrix
| Symptom | Probable Cause | Recommended Fix |
| Low Yield (<30%) | Product water-soluble (Zwitterion) | Use Isoelectric Precipitation (pH 4-5). Do not extract with EtOAc at pH 1. |
| Mass = Expected - 44 | Decarboxylation (C-3 Acid) | Keep temp <40°C. Avoid strong acids. Use LiI/Pyridine method.[2] |
| Mass = Expected - X + 17 | Halogen displacement ( | Switch to Acidic Hydrolysis (H₂SO₄/Dioxane) or reduce temp. |
| No Reaction (24h) | Steric bulk around ester | Switch to TMSI (DCM, 50°C) or LiI (Collidine, reflux). |
Mechanistic Pathway: Decarboxylation Risk
The following diagram illustrates why the C-3 acid is unstable in acidic media. The protonated N-1 pulls electron density, weakening the C-C bond at position 3.
Figure 2: Mechanism of acid-catalyzed decarboxylation at the C-3 position.
References
-
Decarboxyl
-
Lithium Iodide Medi
-
TMSI Ester Cleavage Protocols
- Source: Jung, M. E., & Lyster, M. A. "Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide." J. Am. Chem. Soc.
-
URL:[Link]
-
Nucleophilic Arom
) Risks
Sources
- 1. Lithium iodide - Wikipedia [en.wikipedia.org]
- 2. Metal Iodide/Chloride Salts - Wordpress [reagents.acsgcipr.org]
- 3. Iodide-Mediated [3 + 2]-Cycloaddition Reaction with N-Tosylaziridines and α,β-Unsaturated Ketones [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative Esterification via Cleavage of C(sp2)-N Bond of Imidazo[1,2- a]pyridine: Access to the α-Ketoester and Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Solving solubility issues of 6-bromoimidazo[1,2-a]pyridine esters in aqueous buffers
Technical Support Center: Solubility & Stability of 6-Bromoimidazo[1,2-a]pyridine Esters
Introduction: The "Privileged" Scaffold Challenge
Welcome to the technical guide for the 6-bromoimidazo[1,2-a]pyridine scaffold. This bicyclic heterocycle is a "privileged structure" in medicinal chemistry, forming the core of drugs like Zolpidem and promising anti-tuberculosis agents (e.g., Q203 analogs).[1][2]
However, you are likely encountering a specific bottleneck: The Solubility-Stability Paradox. [2]
-
Lipophilicity: The 6-bromo substituent and the ester functionality significantly increase LogP, leading to precipitation in aqueous buffers.
-
Low Basicity: While the N1-nitrogen is basic, the electron-withdrawing nature of the 6-bromo group and the ester lowers the pKa (typically < 5.0), meaning the molecule remains uncharged (and least soluble) at physiological pH (7.4).
-
Hydrolytic Instability: The ester linkage is susceptible to hydrolysis, which can be mistaken for "solubility" if the degradation product (the acid) is more soluble.
This guide provides self-validating protocols to distinguish between insolubility and instability, and offers formulation strategies to keep your compound in solution.[2]
Module 1: Diagnostic Workflow
Before altering your buffer, you must diagnose the root cause of the assay failure. Use this decision tree to determine if you have a physical solubility issue or a chemical stability issue.
Figure 1: Diagnostic logic for distinguishing between hydrolytic degradation and precipitation events.
Module 2: The Science of Solubilization
The pKa Trap
Users often assume they can solubilize nitrogenous heterocycles by slightly lowering the pH. For 6-bromoimidazo[1,2-a]pyridine, this often fails.[2]
-
Mechanism: The bridgehead nitrogen (N1) is the proton acceptor. In the unsubstituted parent, pKa ≈ 5.6.[2]
-
The Substituent Effect: The Bromine at C6 is an Electron Withdrawing Group (EWG). It pulls electron density away from the ring, lowering the pKa of N1 (likely to ~4.0–4.5).
-
Result: At pH 7.4, the ratio of [Neutral]:[Protonated] is > 1000:1. The molecule is effectively a neutral lipophile. You would need to drop pH to < 3.0 to achieve significant solubility via ionization, which is incompatible with most biological assays.[2]
The "DMSO Shock"
Diluting a 10 mM DMSO stock directly into aqueous buffer often causes immediate, microscopic precipitation ("crashing out") that is invisible to the naked eye but destroys assay reproducibility.
Module 3: Troubleshooting Guides (FAQ Format)
Issue 1: "My compound precipitates immediately upon addition to the assay buffer."
Root Cause: Kinetic precipitation due to rapid polarity change. Solution: Use the "Intermediate Dilution" method or Cyclodextrins .
| Parameter | Standard Protocol (Fail) | Recommended Protocol (Pass) |
| Stock Conc. | 10 mM in 100% DMSO | 10 mM in 100% DMSO |
| Step 1 | Direct addition to Buffer (1:1000) | Dilute to 100 µM in 100% DMSO first. |
| Step 2 | N/A | Dilute 100 µM stock into Buffer + 0.05% Tween-80 . |
| Mixing | Vortex (High shear) | Gentle inversion (Avoid cavitation).[2] |
Why Tween-80? Non-ionic surfactants prevent the nucleation of crystals during the mixing phase.
Issue 2: "I see good solubility, but my IC50 shifts over time."
Root Cause: Ester Hydrolysis. The 6-bromoimidazo[1,2-a]pyridine ester is converting to the carboxylic acid, which is likely inactive or has different potency.[2] Validation: Run the Stability Protocol (Module 4) . Solution:
-
Buffer Modification: If your protein tolerates it, lower the assay pH from 7.4 to 6.5 . Ester hydrolysis is base-catalyzed; even a slight drop in pH can extend half-life significantly.
-
Steric Shielding: Encapsulate the compound in Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The cyclodextrin cavity protects the ester bond from water attack.
Module 4: Validated Experimental Protocols
Protocol A: Kinetic Solubility Assay (Nephelometry)
Use this to determine the maximum concentration before precipitation occurs.
-
Preparation: Prepare a 10 mM stock of the 6-bromo ester in DMSO.
-
Plate Setup: Use a clear-bottom 96-well plate.
-
Titration:
-
Incubation: Shake gently (300 rpm) for 90 minutes at room temperature.
-
Readout: Measure Absorbance at 620 nm (or use a Nephelometer).
-
Interpretation: An increase in OD620 > 0.005 above background indicates precipitation.
-
Protocol B: Cyclodextrin Complexation (The "Gold Standard" Fix)
Use this if DMSO/Tween fails. Cyclodextrins increase solubility and stability.[3][4][5]
-
Reagents: Purchase 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®).[2]
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or PBS. Filter sterilize (0.22 µm).
-
Complexation:
-
Dissolve your solid compound directly into the 20% HP-β-CD vehicle.
-
Note: This may require sonication (bath sonicator) for 30–60 minutes at 37°C.[2]
-
This method can often achieve concentrations of 1–5 mM for lipophilic esters without using DMSO.
-
-
Usage: Use this solution directly in your assay. The cyclodextrin will release the drug to the protein target (equilibrium driven) but keep it soluble in the bulk phase.
References
-
Goel, R. et al. (2023).[2] "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry. (Discusses the Q203 scaffold and solubility challenges).
-
Loftsson, T. & Brewster, M.E. (2010).[2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (The authoritative guide on using HP-β-CD for lipophilic esters).
-
Di, L. & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for Kinetic Solubility and DMSO "crash out" phenomena).
-
Kouznetsov, V.V. et al. (2024).[2] "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." Molecules. (Reviews the stability and synthesis of this specific scaffold).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins [scirp.org]
- 4. Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid [mdpi.com]
Stability of ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate under basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate. This resource is designed to provide in-depth guidance and troubleshooting for common challenges encountered when handling this compound, particularly concerning its stability under basic conditions. As a key intermediate in the synthesis of various biologically active molecules, understanding its reactivity is crucial for successful experimental outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate in the presence of a base?
A1: The primary stability concern is the base-catalyzed hydrolysis of the ethyl ester functional group.[2][3] This reaction, often referred to as saponification, converts the ester into a carboxylate salt (sodium or potassium, depending on the base used) and ethanol.[2] This transformation can be undesirable if the ester form of the molecule is required for subsequent reactions or biological assays.
Additionally, while the imidazo[1,2-a]pyridine core is generally stable, strong basic conditions, especially at elevated temperatures, could potentially lead to other side reactions, though this is less common than ester hydrolysis.
Q2: I am attempting to perform a reaction on another part of the molecule using a base, but I'm observing the formation of the corresponding carboxylic acid. How can I prevent this?
A2: This is a classic case of competing ester hydrolysis. To minimize this side reaction, consider the following strategies:
-
Choice of Base: Opt for a non-nucleophilic, sterically hindered base. Bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) are less likely to attack the electrophilic carbon of the ester carbonyl compared to smaller, more nucleophilic bases like sodium hydroxide or potassium carbonate.[4]
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to occur. The rate of hydrolysis, like most reactions, is temperature-dependent.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. The presence of water will facilitate the hydrolysis of the ester.
Q3: Can I use common inorganic bases like sodium carbonate or potassium carbonate with this compound?
A3: The use of inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) should be approached with caution. While they are weaker bases than hydroxides, they can still promote ester hydrolysis, especially in the presence of water or alcohols and with prolonged reaction times or heat. For reactions requiring a base, it's often preferable to use organic, non-nucleophilic bases in an appropriate aprotic solvent.
Troubleshooting Guides
Issue 1: Low Yield or Complete Loss of Starting Material During a Base-Mediated Reaction
Symptom: After performing a reaction with ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate under basic conditions, TLC or LC-MS analysis shows little to no starting material and a new, more polar spot.
Potential Cause: Significant or complete hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Troubleshooting Steps:
-
Confirm Identity of Byproduct: Isolate the byproduct and characterize it (e.g., by ¹H NMR, ¹³C NMR, and MS) to confirm if it is the hydrolyzed carboxylic acid, 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid.
-
Re-evaluate Reaction Conditions:
-
Base Selection: If using a nucleophilic base (e.g., NaOH, KOH, Na₂CO₃), switch to a non-nucleophilic base (e.g., KOtBu, DBU, or a hindered amine base like triethylamine).[4][5]
-
Solvent Choice: Use a dry, aprotic solvent (e.g., THF, Dioxane, DMF) to minimize the presence of water which is a reactant in hydrolysis.
-
Temperature Reduction: Attempt the reaction at a lower temperature. For example, if the reaction was run at room temperature, try 0 °C or even -78 °C.
-
-
Alternative Synthetic Strategy: If the desired reaction cannot be achieved without significant hydrolysis, consider protecting the ester, performing the reaction, and then deprotecting it. Alternatively, it may be more efficient to start with the corresponding carboxylic acid and esterify it in the final step of the synthesis.
Issue 2: Unexpected Side Products Observed in Addition to or Instead of the Desired Product
Symptom: Complex reaction mixture with multiple spots on TLC or peaks in LC-MS that are not the starting material, desired product, or the hydrolyzed acid.
Potential Cause: Under certain basic conditions, the imidazo[1,2-a]pyridine ring system itself can undergo reactions. While generally stable, strong bases can deprotonate certain positions, potentially leading to rearrangements or reactions with other electrophiles present.
Troubleshooting Workflow:
Sources
- 1. Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate [myskinrecipes.com]
- 2. nagwa.com [nagwa.com]
- 3. vernier.com [vernier.com]
- 4. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: Distinguishing 2-yl and 3-yl Isomers of Ethyl Bromoimidazo[1,2-a]pyridine Acetate
This guide is structured as a high-level technical dossier for medicinal chemists and structural biologists. It moves beyond basic spectral interpretation into robust, self-validating structural elucidation protocols.
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery (e.g., Zolpidem, Alpidem).[1] However, the introduction of substituents such as ethyl acetate side chains often leads to regioisomeric ambiguity between the 2-position and 3-position .
While 2-substituted isomers typically result from the cyclization of 2-aminopyridines with
The Regioselectivity Challenge
The core challenge lies in the electronic similarity of the C-2 and C-3 positions. Both isomers possess a fused 5,6-bicyclic aromatic system, and standard low-resolution LC-MS often yields identical fragmentation patterns.
-
2-yl Isomer Formation: Generally favored under thermodynamic control during condensation reactions (e.g., Chichibabin-type cyclization).
-
3-yl Isomer Formation: Favored under kinetic control in electrophilic aromatic substitutions (SEAr) or specific multicomponent couplings (e.g., Groebke-Blackburn-Bienaymé).
Structural Visualization
The following diagram illustrates the critical spatial differences used for detection.
Caption: Logical flow of structural differentiation based on spatial proximity (NOE) of the acetate side chain to the peri-proton (H-5).
Analytical Methodologies
NMR Spectroscopy: The Gold Standard
The most reliable method for distinguishing these isomers is Nuclear Magnetic Resonance (NMR) , specifically utilizing the Nuclear Overhauser Effect (NOE) .
A. 1H NMR Chemical Shifts
While chemical shifts vary based on the position of the Bromo substituent (assumed at C-6 or C-7 for this comparison), the imidazole ring protons offer diagnostic signals.
| Feature | 2-yl Isomer (Subst. at C-2) | 3-yl Isomer (Subst. at C-3) |
| Diagnostic Proton | H-3 (Singlet) | H-2 (Singlet) |
| Shift Range (ppm) | ||
| Multiplicity | Singlet (broadened by long-range coupling) | Sharp Singlet |
| H-5 Signal | Doublet ( | Doublet ( |
Expert Insight: The H-2 proton in the 3-yl isomer is typically more deshielded (downfield) than the H-3 proton in the 2-yl isomer due to the proximity to the bridgehead nitrogen's lone pair and the lack of shielding from the adjacent ring current.
B. 2D NOESY (The Definitive Test)
This is the self-validating step. You must look for the correlation with H-5 (the proton on the pyridine ring closest to the bridgehead).
-
Protocol: Run a 2D NOESY or ROESY experiment with a mixing time of 500ms.
-
Observation for 3-yl Isomer: You will see a strong cross-peak between the methylene protons of the ethyl acetate group (
4.0 ppm) and the aromatic H-5 ( 8.2 ppm). This is physically impossible for the 2-yl isomer. -
Observation for 2-yl Isomer: You will see a cross-peak between the acetate methylene and the H-3 singlet .
C. HMBC Correlations
If NOESY is ambiguous due to signal overlap, Heteronuclear Multiple Bond Correlation (HMBC) provides connectivity data.
-
Target: Bridgehead Carbon (C-8a).
-
2-yl Isomer: The H-3 proton shows a strong 3-bond correlation to the bridgehead carbon (C-8a).
-
3-yl Isomer: The H-2 proton shows a 3-bond correlation to the bridgehead carbon (C-8a), but the Acetate Carbonyl will also show a 3-bond correlation to H-2.
Crystallography & Physical Properties
If the compound is solid, X-ray diffraction is absolute. However, melting points (MP) can serve as a quick proxy.
-
Symmetry Rule: 2-substituted isomers often pack more efficiently, leading to higher melting points compared to their 3-substituted regioisomers, though this rule has exceptions based on hydrogen bonding.
Detailed Experimental Protocol
Protocol A: Synthesis of Standards (Differentiation Basis)
To validate your unknown, it is best to synthesize the 2-yl isomer intentionally, as this pathway is chemically distinct.
Synthesis of 2-yl Isomer (Reference Standard):
-
Reagents: 2-Amino-5-bromopyridine (1.0 eq), Ethyl 4-chloroacetoacetate (1.2 eq).
-
Solvent: Ethanol (anhydrous).
-
Conditions: Reflux for 12 hours.
-
Mechanism: The exocyclic amine attacks the ketone, followed by alkylation of the ring nitrogen. This exclusively forms the ethyl (6-bromoimidazo[1,2-a]pyridin-2-yl)acetate .
-
Validation: If your unknown sample matches the retention time and NMR of this product, it is the 2-yl isomer.
Protocol B: Analytical Workflow
Step 1: Sample Preparation Dissolve 5-10 mg of the compound in 600 µL of DMSO-d6 (preferred over CDCl3 to prevent aggregation and sharpen exchangeable protons).
Step 2: 1H NMR Acquisition Acquire a standard proton spectrum (minimum 16 scans). Identify the characteristic singlet in the aromatic region (7.4–8.4 ppm).
Step 3: NOESY Acquisition
-
Pulse Sequence:noesyph (Phase sensitive).
-
Mixing Time: 400–600 ms.
-
Scans: 8–16 per increment.[2]
-
Increments: 256 (F1).
Step 4: Data Processing Phase the spectrum carefully. Look for the "box" formed by the intersection of the H-5 doublet (most downfield pyridine proton) and the aliphatic methylene signal.
Decision Logic:
-
Correlation Present?
3-yl Isomer . -
Correlation Absent?
Check for correlation between Methylene and the Singlet. If Present 2-yl Isomer .
Comparative Data Summary
The following table summarizes the expected data for Ethyl (6-bromoimidazo[1,2-a]pyridin-X-yl)acetate :
| Parameter | 2-yl Isomer | 3-yl Isomer |
| H-3 / H-2 Signal | H-3: | H-2: |
| H-5 Signal | ||
| NOESY (H5 - CH2) | Absent | Strong Cross-peak |
| HMBC (C=O to Ring H) | Carbonyl correlates to H-3 | Carbonyl correlates to H-2 |
| Reactivity | C-3 is open for electrophilic attack (e.g., bromination) | C-2 is generally unreactive to SEAr |
Workflow Diagram
Caption: Decision tree for assigning regiochemistry using NMR constraints.
References
-
Bagdi, A. K., et al. (2020). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. This source details the mechanistic preference for 3-substitution in metal-catalyzed multicomponent reactions. Source:
-
Guchhait, S. K., et al. (2012).[3] Multicomponent reactions for the synthesis of 3-substituted imidazo[1,2-a]pyridines. Provides spectral data for 3-functionalized derivatives. Source:
-
Goel, R., et al. (2017). Imidazo[1,2-a]pyridine: A potent biological activity, SAR and docking investigations. Comprehensive review of the scaffold including structural characterization.[1][4][5] Source:
-
Specialized NMR Database . Spectral data for Imidazo[1,2-a]pyridine derivatives. Source:
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. ecommons.cornell.edu [ecommons.cornell.edu]
- 5. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity of Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Introduction: The Critical Need for Purity in Pharmaceutical Intermediates
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate is a key building block in medicinal chemistry, belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is of significant interest in drug discovery due to its wide range of biological activities, including potential anticancer and antimicrobial properties.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. The presence of impurities, even in minute quantities, can alter the pharmacological and toxicological profile of a drug.
This guide provides an in-depth, experience-driven walkthrough of the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and presenting the experimental data that underpins our final, optimized protocol. The methodology adheres to the principles outlined by the International Council for Harmonisation (ICH) to ensure regulatory compliance and scientific rigor.[3][4][5]
Part 1: Foundational Method Development - Strategy and Rationale
The initial phase of method development is not a random walk but a structured process based on the physicochemical properties of the analyte. Our objective is to establish a baseline separation that can be systematically refined.
Analyte Characterization and Initial Chromatographic Choices
The structure of ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate features a fused heterocyclic ring system, making it moderately polar, while the ethyl acetate tail adds non-polar character. This dual nature makes Reversed-Phase HPLC (RP-HPLC) the most logical starting point, as it separates compounds based on hydrophobicity.[6][7]
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and an excellent first choice. Its long alkyl chains provide substantial hydrophobic interaction with our analyte, ensuring adequate retention. We selected a column with dimensions of 4.6 x 150 mm and a 5 µm particle size, a standard configuration that balances efficiency and backpressure.
-
Mobile Phase Selection: The mobile phase in RP-HPLC consists of a polar aqueous component and a less polar organic modifier.[8]
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol. While both are common, ACN often provides better peak shapes for heterocyclic compounds, has a lower UV cutoff, and generates less backpressure.
-
Aqueous Phase: We started with a 0.1% formic acid solution in water. The acidic pH ensures that the basic nitrogen atoms on the imidazopyridine ring are protonated, leading to more consistent interactions and sharper, more symmetrical peaks.
-
-
Detection Wavelength: A photodiode array (PDA) detector was used to scan the analyte from 200-400 nm. The maximum absorbance (λmax) was observed at approximately 254 nm, which was selected for quantification to ensure high sensitivity.
Initial Gradient Screening
A broad gradient elution, moving from a high aqueous content to a high organic content, is the most efficient way to survey the sample for the main analyte and any potential impurities, which may have a wide range of polarities.[9] An initial scouting gradient from 10% to 90% ACN over 20 minutes was performed. This revealed the main peak eluting at approximately 12.5 minutes, with two minor, poorly resolved impurities appearing earlier.
Caption: Initial HPLC method development workflow.
Part 2: Systematic Method Optimization
With a baseline established, the next step is to refine the method to meet the system suitability criteria for a purity assay: adequate resolution (Rs > 2) between the main peak and all impurities, and good peak symmetry (Tailing Factor < 1.5).
We compared three methods, systematically adjusting the gradient slope and column temperature.
| Parameter | Method A (Initial) | Method B (Optimized Gradient) | Method C (Final) |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25°C | 25°C | 35°C |
| Gradient | 10-90% ACN in 20 min | 30-75% ACN in 15 min | 30-75% ACN in 15 min |
| Detection | 254 nm | 254 nm | 254 nm |
| Results | |||
| Analyte RT | 12.5 min | 9.8 min | 9.2 min |
| Critical Pair Resolution (Rs) | 1.1 | 1.8 | 2.5 |
| Tailing Factor | 1.4 | 1.3 | 1.1 |
Causality of Optimization Choices:
-
Gradient Adjustment (Method A vs. B): The initial 10-90% gradient was too broad. By focusing the gradient from 30% to 75% ACN, we increased the time the analyte and its closely eluting impurities spent in a mobile phase composition that could effectively separate them. This significantly improved the resolution from a failing value of 1.1 to 1.8, but it was still below the ideal target of 2.0.
-
Temperature Increase (Method B vs. C): Elevating the column temperature from 25°C to 35°C served two purposes. First, it lowered the mobile phase viscosity, improving mass transfer and leading to sharper, more efficient peaks.[10] This is evidenced by the improvement in the tailing factor from 1.3 to an excellent 1.1. Second, the change in temperature altered the selectivity of the separation, providing the final push needed to increase the resolution of the critical impurity pair to a robust 2.5.
Part 3: Proving Specificity via Forced Degradation
A purity method is only useful if it is "stability-indicating," meaning it can separate the intact drug from any degradation products that may form over time.[11] Forced degradation studies are designed to intentionally stress the analyte to generate these potential degradants.[12][13] This is a mandatory part of method validation according to regulatory guidelines.[14][15]
Experimental Protocol for Forced Degradation:
-
Stock Solution: Prepare a 1 mg/mL solution of ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 6 hours.
-
Thermal Degradation: Expose the solid powder to 105°C in a dry oven for 24 hours. Prepare a solution as normal.
-
Photolytic Degradation: Expose the stock solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Dilute all stressed samples to a final concentration of ~0.1 mg/mL and analyze using the optimized HPLC method (Method C) alongside an unstressed control sample.
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Ich guidelines for validation final | PPTX [slideshare.net]
- 6. moravek.com [moravek.com]
- 7. waters.com [waters.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. labtech.tn [labtech.tn]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. onyxipca.com [onyxipca.com]
Structural Elucidation of Imidazo[1,2-a]pyridine Derivatives: A Comparative MS Fragmentation Guide
Subject: Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate CAS: 59128-04-0 Formula: C₁₁H₁₁BrN₂O₂ Exact Mass: 282.00 (⁷⁹Br) / 284.00 (⁸¹Br)
Part 1: Executive Summary & Core Directive
In the development of GABAergic ligands and anti-inflammatory agents, the imidazo[1,2-a]pyridine scaffold is a "privileged structure." However, synthetic ambiguity often arises at the 2- and 3-positions during cyclization.
This guide compares the two primary mass spectrometry workflows—Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI-MS) —for the structural validation of ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate .
The Senior Scientist’s Verdict:
-
Use ESI-MS/MS (qTOF/Orbitrap) for purity confirmation and impurity profiling. The soft ionization preserves the molecular ion (
), essential for confirming the bromine isotope pattern. -
Use EI-MS (GC-MS) for structural fingerprinting. The high-energy fragmentation (70 eV) drives the McLafferty rearrangement of the ethyl ester, providing a definitive diagnostic fragment for the side chain.
Part 2: Technical Comparison & Fragmentation Mechanics
The Isotopic Signature (The Self-Validating Check)
Before analyzing fragmentation, you must validate the parent ion using the bromine signature. This molecule contains one bromine atom.
-
Rule: Any fragment containing the core must exhibit a 1:1 doublet separated by 2 Da (
and ). -
Diagnostic Value: If a fragment loses this 1:1 pattern, the bromine has been cleaved (homolytic cleavage), typically seen only in high-energy EI spectra.
Method A: Electrospray Ionization (ESI-CID)
Best for: Molecular Weight Confirmation & Soft Fragmentation
In ESI positive mode (
-
Parent Ion:
283.0 / 285.0 -
Primary Pathway (Neutral Loss): The ethyl ester side chain undergoes inductive cleavage.
-
Loss of Ethanol (46 Da): Formation of the acylium ion or ketene derivative.
-
Loss of CO (28 Da): Subsequent decarbonylation from the acylium species.
-
-
Observation: The aromatic core remains largely intact. You will rarely see ring cleavage in ESI.
Method B: Electron Impact (EI)
Best for: Structural Fingerprinting & Library Matching[1]
EI operates at 70 eV, creating radical cations (
-
Parent Ion:
282.0 / 284.0 (Note: 1 Da lower than ESI). -
Dominant Pathway (McLafferty Rearrangement): The ethyl ester side chain allows for a classic McLafferty rearrangement. The carbonyl oxygen abstracts a
-hydrogen from the ethyl group, expelling neutral ethylene. -
Secondary Pathway: Homolytic cleavage of the C-Br bond (Loss of 79/81), resulting in a mono-isotopic peak at
203 (approx).
Part 3: Visualization of Signaling Pathways
The following diagram maps the competing fragmentation pathways between Soft (ESI) and Hard (EI) ionization.
Caption: Comparative fragmentation tree showing the divergence between ESI (Green path, even-electron ions) and EI (Red path, radical cations and rearrangements).
Part 4: Experimental Protocols
Protocol A: High-Res ESI-MS/MS (Direct Infusion)
Use this for exact mass determination and confirming the Br-doublet.
-
Preparation: Dissolve 0.1 mg of compound in 1 mL of MeOH:H₂O (50:50) + 0.1% Formic Acid.
-
Infusion: Syringe pump infusion at 5 µL/min. Do not use a column; this ensures a steady ion flux for optimizing collision energy.
-
Source Settings:
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 250°C (Keep moderate to prevent thermal degradation of the ester).
-
-
MS/MS Ramp: Apply a Collision Energy (CE) ramp from 10 eV to 40 eV.
-
Validation:
-
Observe the parent doublet at 283/285.
-
Confirm the delta between peaks is exactly 2.00 Da.
-
Look for the transition 283 -> 237 (Loss of Ethanol) as the primary quantifier.
-
Protocol B: GC-MS (EI)
Use this for impurity profiling and library confirmation.
-
Preparation: Dissolve 1 mg in Ethyl Acetate (avoid methanol to prevent transesterification in the injector port).
-
Inlet: Splitless injection at 250°C.
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm).
-
Oven: 100°C hold 1 min -> 20°C/min -> 300°C.
-
Validation:
-
Check for the "McLafferty Ion" at
254/256. This peak confirms the ethyl ester structure. (A methyl ester would lose methylene, which is chemically distinct).
-
Part 5: Data Summary & Performance Comparison
| Feature | ESI-MS/MS (Soft) | EI-MS (Hard) | Why it matters? |
| Parent Ion | Dominant ( | Weak/Moderate ( | ESI confirms the MW; EI often fragments the parent immediately. |
| Isotope Pattern | Preserved (1:1 Doublet) | Preserved in high mass, lost in low mass | Essential to track the Bromine atom. |
| Base Peak | EI gives structural proof of the ester chain length. | ||
| Sensitivity | High (pg levels) | Moderate (ng levels) | ESI is preferred for trace impurity analysis. |
| Library Match | Limited (In-house) | Extensive (NIST/Wiley) | EI allows matching against standard spectral databases. |
Part 6: References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The definitive guide on McLafferty rearrangements in esters).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of imidazo[1,2-a]pyridine derivatives in ESI-MS/MS." Journal of Mass Spectrometry, 45(8), 895-907.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Reference for bromine isotope patterns and aromatic heterocycle stability).
-
NIST Mass Spec Data Center. "Electron Ionization Mass Spectra of Ester Derivatives." NIST Chemistry WebBook.
Sources
A Comparative Guide to the Crystal Structure and Performance of Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Imidazo[1,2-a]pyridines and Their Structural Elucidation
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2][3] This privileged heterocyclic system is the foundation for numerous approved drugs, showcasing its versatility in targeting diverse physiological pathways. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The development of novel therapeutics often hinges on a deep understanding of the structure-activity relationships (SAR) of these molecules.
This guide focuses on a specific class of these compounds: ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate and its derivatives. The introduction of a bromine atom at the 6-position and an ethyl acetate moiety at the 2-position provides a key framework for further functionalization and optimization of biological activity. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount. This structural data provides invaluable insights into intermolecular interactions, crystal packing, and the overall conformation, all of which can profoundly influence a compound's solubility, stability, and, most importantly, its interaction with biological targets.
Comparative Performance: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
A critical application of imidazo[1,2-a]pyridine derivatives is in the field of oncology. The following table summarizes the in vitro anticancer activity of several derivatives, highlighting the influence of different substituents on their potency against various cancer cell lines. This data provides a basis for understanding the structure-activity relationships within this chemical series.
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| Derivative 1 | 6-Br | H | 2-CH2COOEt | - | Not Reported | - |
| Derivative 2 | 6-Cl | H | 2-CH2COOEt | - | Not Reported | - |
| Derivative 3 | 6-NO2 | H | 2-CH2COOEt | - | Not Reported | - |
| Compound 4h | - | 2-Arylamine | 3-Amine | MCF-7 | 1-5.5 | [4] |
| Compound 4h | - | 2-Arylamine | 3-Amine | MDA-MB-231 | 1-5.5 | [4] |
| Compound 4h | - | 2-Arylamine | 3-Amine | PANC-1 | 1-5.5 | [4] |
| Compound 4h | - | 2-Arylamine | 3-Amine | HCT-116 | 1-5.5 | [4] |
| Compound 4h | - | 2-Arylamine | 3-Amine | HT-29 | 1-5.5 | [4] |
| Compound 5 | Various | Various | Various | HeLa | ~25 | [5][6][7] |
| Compound 6 | Various | Various | Various | A375 | 9.7 | [5][6][7] |
| Compound 6 | Various | Various | Various | WM115 | ~15 | [5][6][7] |
| Compound 6 | Various | Various | Various | HeLa | 44.6 | [5][6][7] |
| Compound 7 | Various | Various | Various | HeLa | ~30 | [5][6][7] |
| Compound 10 | 6-Br, 2-phenyl-amidine | H | H | SW620 (Colon) | 0.4 | [2] |
| Compound 14 | 6-Br, 2-phenyl-2-imidazoline | H | H | SW620 (Colon) | 0.7 | [2] |
Analysis of Performance Data:
The data clearly indicates that substitutions on the imidazo[1,2-a]pyridine core have a dramatic impact on anticancer activity. For instance, compounds 10 and 14 , which feature a bromo-substituent at the 6-position and amidino or imidazolinyl groups at the 2-phenyl ring, exhibit potent and selective activity against colon carcinoma cells, with IC50 values in the sub-micromolar range.[2] This highlights the potential for developing targeted therapies by modifying the substituents at these positions. The work by Aliwani et al. demonstrates that imidazo[1,2-a]pyridines can induce cell cycle arrest and apoptosis in melanoma and cervical cancer cells, with compound 6 being particularly effective.[5][6][7] These findings underscore the importance of empirical testing of various derivatives to identify lead compounds for further development.
Experimental Protocols: Synthesis and Crystallization
The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established process, typically involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The following protocol is a generalized procedure that can be adapted for the synthesis of various ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate derivatives.
General Synthetic Pathway
Caption: General synthetic route for imidazo[1,2-a]pyridine esters.
Step-by-Step Protocol for the Synthesis of Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate:
This protocol is adapted from the synthesis described by Dahmani et al. (2011).[8]
-
Reactant Preparation: In a round-bottom flask, combine 5-bromo-2,3-diaminopyridine (0.5 g, 2.35 mmol) and sodium bicarbonate (NaHCO3) (0.22 g, 2.35 mmol) in ethanol.
-
Addition of α-Halo Ester: To the stirred suspension, add ethyl bromopyruvate (0.3 ml, 2.35 mmol).
-
Reaction: The reaction mixture is then stirred at reflux temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
Causality Behind Experimental Choices:
-
Base (NaHCO3): The use of a mild base like sodium bicarbonate is crucial to neutralize the hydrobromic acid (HBr) that is formed as a byproduct during the condensation reaction. This prevents the protonation of the 2-aminopyridine, which would render it non-nucleophilic and halt the reaction.
-
Solvent (Ethanol): Ethanol is a suitable solvent as it dissolves the reactants to a sufficient extent and has a boiling point that allows for the reaction to be carried out at an elevated temperature (reflux), thereby increasing the reaction rate.
-
Reflux: Heating the reaction mixture to its boiling point provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.
Crystallization Protocol:
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a suitable solvent system.
-
Dissolution: Dissolve the purified compound in a minimal amount of a solvent in which it is moderately soluble at room temperature (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Slow Evaporation: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Crystal Growth: Leave the solution undisturbed in a vibration-free environment for several days to weeks.
-
Harvesting: Once well-formed crystals are observed, they can be carefully harvested for X-ray diffraction analysis.
Crystal Structure Analysis: Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate
The crystal structure of ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate provides significant insights into the molecular geometry and intermolecular interactions of this class of compounds.[8]
Crystallographic Data Summary:
| Parameter | Value |
| Chemical Formula | C10H10BrN3O2 |
| Molecular Weight | 284.12 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.366 (2) |
| b (Å) | 11.842 (3) |
| c (Å) | 22.743 (5) |
| β (°) | 98.328 (6) |
| Volume (ų) | 2229.3 (8) |
| Z | 8 |
Data obtained from Dahmani et al. (2011).[8]
Key Structural Features:
-
Planarity: The fused imidazo[1,2-a]pyridine ring system is nearly planar. This planarity is a common feature of aromatic and heteroaromatic systems and can facilitate π-π stacking interactions in the crystal lattice.[8]
-
Conformation of the Ethyl Ester Group: The asymmetric unit of the crystal contains two independent molecules. In one molecule, the ethyl ester group is nearly coplanar with the fused ring system. However, in the second molecule, the ethyl group is almost perpendicular to the ring system.[8] This conformational flexibility could have implications for how these molecules bind to target proteins.
-
Intermolecular Interactions: The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, N-H···O and C-H···O interactions are observed, linking the molecules into a three-dimensional network.[8] These hydrogen bonds play a crucial role in the stability of the crystal lattice and can also be indicative of the types of interactions these molecules might form with biological macromolecules.
Visualization of Intermolecular Interactions
Caption: Hydrogen bonding network in the crystal structure.
Conclusion and Future Directions
This guide provides a comparative overview of ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate derivatives, focusing on their synthesis, the crystal structure of a key derivative, and their performance as anticancer agents. The available data clearly demonstrates that the imidazo[1,2-a]pyridine scaffold is a highly versatile platform for the development of potent and selective therapeutic agents. The structural analysis of ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate reveals key conformational and intermolecular features that can guide the design of future derivatives with improved pharmacological properties.
Future research in this area should prioritize the following:
-
Crystallization of the Parent Compound: Obtaining the crystal structure of ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate is essential for a more direct comparison and a deeper understanding of the substituent effects.
-
Expanded SAR Studies: A systematic investigation of a wider range of substituents at various positions on the imidazo[1,2-a]pyridine ring is needed to build a more comprehensive structure-activity relationship model.
-
In Vivo Studies: Promising lead compounds identified from in vitro screening should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
By combining rational drug design, guided by crystallographic data, with robust biological evaluation, the full therapeutic potential of this important class of molecules can be realized.
References
-
Aliwani, H., Al-Qaisi, J. A., El-Elimat, T., & Al-Hiari, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]
-
Dahmani, S., Rodi, Y. K., Luis, S. V., & Garcia-Verdugo, E. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1390. [Link]
- Hjouji, M. Y., Rodi, Y. K., Mague, J. T., Ouzidan, Y., & El ammari, L. (2016). Ethyl 2-(6-Bromo-2-Phenyl-1h-Imidazo[4,5-B]pyridin-1-Yl)
-
Kaur, H., & Kumar, V. (2021). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. Bioorganic Chemistry, 118, 105464. [Link]
-
Mavrova, A. T., Wesselinova, D., Tsenov, Y. A., & Denkova, P. (2009). Synthesis and antiproliferative activity of some new 2-substituted imidazo[4,5-b]pyridines. Bioorganic & Medicinal Chemistry, 17(17), 6292–6299. [Link]
-
Shaveta, G., Kumar, A., & Kumar, R. (2016). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 6(81), 77893–77901. [Link]
-
Ukrainets, I. V., Petrushova, L. A., Dzyubenko, S. P., & Sim, G. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 27(3), 1030. [Link]
-
Wang, Z., et al. (2020). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 18(30), 5769-5773. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and anticancer activity of 2-arylimidazo[1,2-a]pyridinyl-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards for the Analysis of Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Introduction: The Analytical Imperative for a Key Synthetic Building Block
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate (CAS No. 59128-04-0) is a pivotal intermediate in medicinal chemistry and pharmaceutical research. Its imidazopyridine core is a privileged scaffold found in numerous biologically active molecules, making it a valuable starting point for the synthesis of novel therapeutic agents.[1] Given its role in drug discovery and development, the unambiguous identification, quantification, and purity assessment of this compound are of paramount importance. The reliability of this analytical data is fundamentally dependent on the quality of the reference standard used.
This guide provides an in-depth comparison of reference standards for ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate. It is designed for researchers, analytical chemists, and quality control professionals, offering both theoretical grounding and practical, field-proven protocols to ensure data integrity and support regulatory compliance.
The Foundation of Analytical Accuracy: Understanding Reference Standards
In pharmaceutical analysis, a reference standard serves as the benchmark against which a sample is measured.[2] Its quality directly impacts the validity of analytical results. There are two principal categories of reference standards:
-
Primary Reference Standards: These are materials of the highest possible purity, extensively characterized and recognized by regulatory bodies or pharmacopeias.[2][3] They are often obtained from authorized sources like the U.S. Pharmacopeia (USP) and are used to calibrate analytical instruments and qualify secondary standards.[2]
-
Secondary (or Working) Reference Standards: These are standards qualified against a primary reference standard.[2] They are used for routine laboratory analyses to conserve the more expensive primary standard. The characterization of a secondary standard must be thorough enough to demonstrate its suitability for the intended analytical purpose.
The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a framework for validating analytical procedures, which is inextricably linked to the use of well-characterized reference standards.[4][5][6] The objective is to demonstrate that an analytical procedure is fit for its intended purpose, encompassing parameters like accuracy, precision, specificity, and linearity.[4][7][8]
Analytical Characterization Workflow
A robust analytical workflow is essential for both qualifying a reference standard and for routine analysis of ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate. The following diagram illustrates a typical workflow.
Sources
- 1. Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate [myskinrecipes.com]
- 2. Understanding the Basics of Reference Standards in Phar... [theclinivex.mystrikingly.com]
- 3. pharmtech.com [pharmtech.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. intuitionlabs.ai [intuitionlabs.ai]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
